Daspei
Description
Structure
3D Structure of Parent
Properties
CAS No. |
3785-01-1 |
|---|---|
Molecular Formula |
C17H21IN2 |
Molecular Weight |
380.27 g/mol |
IUPAC Name |
4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C17H21N2.HI/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AMAXNNVXIBDEMV-UHFFFAOYSA-M |
SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] |
Isomeric SMILES |
CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-] |
Canonical SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] |
Other CAS No. |
3785-01-1 |
Pictograms |
Irritant |
Related CAS |
42457-53-4 (Parent) |
Synonyms |
2-(4-dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium iodide DASPEI |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DASPEI: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DASPEI, with the chemical name 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, is a cationic styryl fluorescent dye renowned for its application in cell biology as a specific marker for mitochondria in living cells.[1][2][3][4][5] Its utility stems from its ability to accumulate in mitochondria in a manner dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function and cellular energetic status.[6][7][8] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and the mechanism of action of this compound.
Chemical and Physical Properties
This compound is a red solid compound with a molecular formula of C₁₇H₂₁IN₂ and a molecular weight of approximately 380.27 g/mol .[1][2] Key chemical and physical properties are summarized in the tables below for easy reference.
General Properties
| Property | Value | Reference |
| Chemical Name | 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide | [1][2] |
| Synonyms | 2-(p-(Dimethylamino)styryl)-1-ethyl-pyridinium iodide, Pinaflavol | [9] |
| CAS Number | 3785-01-1 | [1][2] |
| Molecular Formula | C₁₇H₂₁IN₂ | [1][2] |
| Molecular Weight | 380.27 g/mol | [2] |
| Appearance | Red solid | [2] |
| Melting Point | 267 °C (with decomposition) | [1][7][8][10] |
Solubility
| Solvent | Solubility | Reference |
| DMSO | Soluble | [2][7][9] |
| Methanol | Soluble | [7] |
| DMF | Soluble | [9] |
| Ethanol | Soluble | [9] |
| Acetonitrile | Soluble | [9] |
| Water | A stock solution of 40 mg/100 ml has been reported. | [3] |
Optical Properties
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~461 nm | Methanol | [1][10] |
| Emission Maximum (λem) | ~589 nm | Methanol | [1][10] |
| Stokes Shift | Large | [2][9] | |
| Molar Extinction Coefficient (ε) | 36,000-41,000 M⁻¹cm⁻¹ | at 457-463 nm in Methanol | [7][10] |
Mechanism of Action: Mitochondrial Staining
This compound is a lipophilic cation that passively crosses the plasma membrane of living cells. Due to the negative charge of the mitochondrial matrix, maintained by the proton motive force, this compound accumulates in the mitochondria. This accumulation is dependent on the mitochondrial membrane potential (ΔΨm). Healthy, energized mitochondria with a high membrane potential will accumulate more this compound, resulting in a stronger fluorescent signal. Conversely, depolarized or dysfunctional mitochondria will exhibit reduced this compound fluorescence.[6][8]
The relationship between mitochondrial membrane potential and this compound fluorescence can be visualized as follows:
Caption: Mechanism of this compound accumulation and fluorescence in mitochondria.
Experimental Protocols
Preparation of Stock and Working Solutions
A general workflow for preparing this compound solutions for cell staining is as follows:
Caption: Workflow for preparing this compound stock and working solutions.
Staining Protocol for Adherent Cells
-
Cell Culture: Culture adherent cells on sterile coverslips or in a multi-well plate to the desired confluency.
-
Preparation of Staining Solution: Prepare a 5-10 µM working solution of this compound in pre-warmed serum-free cell culture medium or Phosphate-Buffered Saline (PBS).
-
Staining: Remove the culture medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with fresh culture medium or PBS for 5 minutes each.
-
Imaging: Observe the stained cells using a fluorescence microscope with appropriate filters for this compound's excitation and emission wavelengths.
Staining Protocol for Suspension Cells
-
Cell Preparation: Collect suspension cells by centrifugation (e.g., 400 x g for 3-4 minutes) and wash them twice with PBS. Resuspend the cells to a density of approximately 1x10⁶ cells/mL.
-
Staining: Add 1 mL of the 5-10 µM this compound working solution to the cell suspension.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Centrifuge the cells to remove the staining solution and wash the cell pellet twice with PBS.
-
Analysis: Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.
Synthesis of this compound
Caption: A plausible synthetic workflow for this compound.
Safety and Handling
This compound should be handled with standard laboratory precautions. The hazards of this material have not been thoroughly investigated.[1] It is recommended to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, wash the affected area with copious amounts of water.[1] Store the compound at 4°C and protect it from light, especially when in solution.
Conclusion
This compound is a valuable fluorescent probe for the real-time visualization and assessment of mitochondrial function in living cells. Its accumulation and fluorescence are directly related to the mitochondrial membrane potential, providing a reliable indicator of cellular health and metabolic activity. The experimental protocols outlined in this guide offer a starting point for researchers to effectively utilize this compound in their studies. As with any chemical reagent, proper handling and storage are crucial for obtaining accurate and reproducible results.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. This compound|3785-01-1|MSDS [dcchemicals.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. Invitrogen™ this compound (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]
- 6. 2- 4-(Dimethylamino)styryl -1-ethylpyridinium iodide = 99 HPLC, solid 3785-01-1 [sigmaaldrich.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. Cas 3785-01-1,this compound | lookchem [lookchem.com]
- 9. 2- 4-(Dimethylamino)styryl -1-ethylpyridinium iodide = 99 HPLC, solid 3785-01-1 [sigmaaldrich.com]
- 10. This compound [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
A Technical Guide to the Mechanism of Action of Daspei in Mitochondrial Staining
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Daspei (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide), a fluorescent probe used for the vital staining of mitochondria. This document provides a comprehensive overview of its physicochemical properties, the principles governing its mitochondrial accumulation, and detailed protocols for its application in cellular imaging and analysis.
Core Mechanism of Action: An Electrophoretic Journey into the Mitochondria
This compound is a cationic, lipophilic styryl dye that selectively accumulates in mitochondria of living cells.[1][2][3][4] Its mechanism of action is fundamentally driven by the electrochemical potential across the inner mitochondrial membrane. In healthy, respiring cells, the electron transport chain actively pumps protons from the mitochondrial matrix into the intermembrane space. This process establishes a significant negative charge on the matrix side of the inner membrane, creating a substantial mitochondrial membrane potential (ΔΨm), typically ranging from -150 to -180 mV.
The positively charged this compound molecule is electrophoretically drawn to and across the negatively charged inner mitochondrial membrane, leading to its accumulation within the mitochondrial matrix. This process is dependent on the integrity of the mitochondrial membrane potential; a decrease in ΔΨm, often associated with mitochondrial dysfunction or apoptosis, results in reduced this compound accumulation and consequently, a weaker fluorescent signal.[5][6] This potentiometric response makes this compound a valuable tool for assessing mitochondrial health and function.[7][8]
The fluorescence of this compound is also sensitive to its local environment. Upon accumulation in the relatively hydrophobic environment of the inner mitochondrial membrane and matrix, its fluorescence quantum yield increases.[5] This enhancement of fluorescence upon mitochondrial sequestration contributes to the high signal-to-noise ratio observed in stained cells.
A diagram illustrating the mechanism of this compound accumulation in mitochondria is presented below.
Caption: Mechanism of this compound accumulation in mitochondria.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for easy reference and comparison.
Table 1: Spectroscopic Properties
| Property | Value | Reference |
| Excitation Wavelength (Ex) | ~461-550 nm | [1][2][9] |
| Emission Wavelength (Em) | ~573-589 nm | [1][2][9] |
| Stokes Shift | Large | [1][3][4][10] |
Table 2: Experimental Parameters
| Parameter | Value | Cell Type/Condition | Reference |
| Working Concentration | 0.5 - 10 µM | General cell staining | [1][2] |
| Incubation Time | 10 - 60 minutes | Adherent and suspension cells | [1][2] |
| Z' Value for Assay | > 0.5 | High-throughput screening | [7][8] |
Experimental Protocols
Detailed methodologies for staining both suspension and adherent cells with this compound are provided below.
Staining Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.[1]
-
Washing: Resuspend the cell pellet in pre-warmed phosphate-buffered saline (PBS) and centrifuge again. Repeat this wash step twice.[1][2]
-
Staining: Resuspend the washed cells in 1 mL of the this compound working solution (typically 0.5-10 µM in serum-free medium or PBS).
-
Incubation: Incubate the cells at room temperature or 37°C for 10-60 minutes, protected from light.[1][2][11]
-
Final Wash: Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[1][2]
-
Resuspension and Analysis: Resuspend the final cell pellet in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[1][2]
Staining Adherent Cells
-
Cell Culture: Culture adherent cells on sterile coverslips or in appropriate imaging plates.
-
Medium Removal: Carefully aspirate the cell culture medium.
-
Staining: Add the this compound working solution (typically 0.5-10 µM in serum-free medium or PBS) to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells at room temperature or 37°C for 10-60 minutes, protected from light.[2]
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or culture medium for 5 minutes each.[2]
-
Imaging: Mount the coverslips or image the plates directly using a fluorescence microscope.
A workflow diagram for a typical this compound staining experiment is provided below.
Caption: General experimental workflow for this compound mitochondrial staining.
Concluding Remarks
This compound is a robust and sensitive fluorescent probe for the visualization and assessment of mitochondrial function in living cells. Its accumulation is directly linked to the mitochondrial membrane potential, providing a reliable indicator of cellular health and metabolic activity. The straightforward staining protocols and the possibility of no-wash assays make it a versatile tool for a wide range of applications, from basic research to high-throughput drug screening.[7][8] Understanding the core mechanism of its potentiometric accumulation is crucial for the accurate interpretation of experimental results and the design of robust cellular assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aurogene.eu [aurogene.eu]
- 7. researchgate.net [researchgate.net]
- 8. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Invitrogen™ this compound (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]
- 11. researchgate.net [researchgate.net]
Daspei: A Technical Guide to its Fluorescence Spectrum and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daspei (2-(4-(dimethylaminostyryl)-N-ethylpyridinium iodide) is a lipophilic cationic styryl dye recognized for its utility in cellular imaging.[1][2][3][4][5] Its defining characteristic is a significant Stokes shift, the difference between the maxima of its excitation and emission spectra, which makes it a valuable tool for fluorescence microscopy and other fluorescence-based assays.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound's spectral properties, Stokes shift, and its application in experimental settings, with a focus on mitochondrial staining and the assessment of mitochondrial membrane potential.
Core Spectral and Physicochemical Properties
This compound's fluorescence characteristics are crucial for designing and interpreting experiments. The dye's excitation and emission maxima can vary depending on the solvent environment. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 461 nm (in Methanol) | [6] |
| 550 nm | [2] | |
| Emission Maximum (λem) | 589 nm (in Methanol) | [6] |
| 573 nm | [2] | |
| Stokes Shift | 128 nm (in Methanol) | Calculated from[6] |
| 23 nm | Calculated from[2] | |
| 4736 cm⁻¹ (in Methanol) | Calculated from[6] | |
| 785 cm⁻¹ | Calculated from[2] | |
| Molar Extinction Coefficient (ε) | 39,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | Not readily available in the literature | |
| Molecular Weight | ~380 g/mol | [6] |
| Chemical Formula | C₁₇H₂₁IN₂ | [6] |
| Cellular Localization | Mitochondria in live cells | [6] |
Note on Spectral Discrepancies: The reported excitation and emission maxima for this compound show some variation in the literature (e.g., 461/589 nm vs. 550/573 nm).[2][6] This could be attributed to differences in the solvent or the specific binding environment. Researchers should determine the optimal excitation and emission wavelengths for their particular experimental setup.
Understanding the Stokes Shift
The Stokes shift is a critical parameter in fluorescence spectroscopy. It represents the energy difference between the absorbed and emitted photons. A larger Stokes shift is generally advantageous as it minimizes the overlap between the excitation and emission spectra, leading to a better signal-to-noise ratio.
Caption: The relationship between excitation, emission, and Stokes shift.
Experimental Protocols
Preparation of this compound Solutions
Stock Solution (10 mM):
-
Dissolve the appropriate mass of this compound powder in dimethyl sulfoxide (DMSO). For example, to make 1 mL of a 10 mM stock solution, dissolve 0.38 mg of this compound (MW ~380 g/mol ) in 100 µL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[2]
Working Solution (5-10 µM):
-
Immediately before use, dilute the 10 mM stock solution in a pre-warmed, serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration (typically in the range of 5-10 µM).[2]
General Staining Protocol for Live Adherent Cells
This protocol provides a general guideline for staining mitochondria in live adherent cells for fluorescence microscopy.
References
- 1. astorscientific.us [astorscientific.us]
- 2. This compound | TargetMol [targetmol.com]
- 3. Invitrogen™ this compound (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]
- 4. This compound [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. biotium.com [biotium.com]
In-Depth Technical Guide to DASPEI Dye: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DASPEI (2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide), a cationic styryl dye renowned for its utility in vital mitochondrial staining. This document delves into the historical context of its discovery, its detailed photophysical and chemical properties, and its mechanism of action. Furthermore, it presents detailed experimental protocols for its application in assessing mitochondrial membrane potential and includes diagrammatic representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and History
While the precise first synthesis of this compound is not prominently documented in readily available literature, it belongs to the class of styryl dyes, which have been a subject of scientific interest for their unique photophysical properties. Styryl dyes, characterized by a donor-pi-acceptor structure, have been explored for various applications, including as fluorescent probes for biological systems. The development of this compound as a mitochondrial stain likely emerged from research into cationic, lipophilic dyes that can accumulate in mitochondria driven by the negative mitochondrial membrane potential. Its use in biological research for visualizing mitochondria and assessing their function has been established in numerous publications.
Physicochemical Properties
This compound is a red solid with the chemical formula C₁₇H₂₁IN₂ and a molecular weight of 380.27 g/mol . Its structure consists of a dimethylamino-substituted styryl group attached to an N-ethylpyridinium iodide, rendering it a cationic molecule.
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₁IN₂ | [1] |
| Molecular Weight | 380.27 g/mol | [1] |
| CAS Number | 3785-01-1 | [1] |
| Appearance | Red solid | [2] |
| Solubility | Soluble in DMSO and methanol | [2][3] |
| Melting Point | 267 °C (decomposes) | [2] |
Photophysical Characteristics
This compound is characterized by a significant Stokes shift, which is the difference between the absorption and emission maxima. This property is advantageous for fluorescence microscopy as it minimizes self-absorption and improves signal-to-noise ratio. There are some discrepancies in the reported excitation and emission maxima in the literature, which may be attributed to the solvent environment and the instrumentation used.
| Parameter | Value | Solvent/Condition | Source |
| Absorption Maximum (λabs) | 457-463 nm | Methanol | [2] |
| 461 nm | Methanol | [1] | |
| Emission Maximum (λem) | 589 nm | Methanol | [1] |
| Molar Extinction Coefficient (ε) | 36,000-41,000 M⁻¹cm⁻¹ | Methanol (at 457-463 nm) | [2] |
| Quantum Yield (Φf) | Not explicitly reported | - | |
| Stokes Shift | > 70 nm | [4] |
Mechanism of Mitochondrial Accumulation
The accumulation of this compound within mitochondria is a direct consequence of the mitochondrial membrane potential (ΔΨm). The interior of a healthy mitochondrion is negatively charged relative to the cytoplasm. As a cationic molecule, this compound is electrophoretically driven across the inner mitochondrial membrane into the mitochondrial matrix. This process is dependent on the integrity and magnitude of the mitochondrial membrane potential.
Figure 1: this compound uptake and mitochondrial accumulation pathway.
Experimental Protocols
Synthesis of this compound
Figure 2: General synthesis workflow for this compound.
Staining of Live Cells and Measurement of Mitochondrial Membrane Potential
This protocol is adapted for staining live cells to visualize mitochondria and can be used for qualitative and quantitative assessment of mitochondrial membrane potential.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Cell culture medium or a suitable buffer (e.g., HBSS)
-
Live cells cultured on a suitable imaging dish or plate
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~460 nm, emission ~590 nm)
-
(Optional) Mitochondrial membrane potential disruptor for control (e.g., CCCP)
Procedure:
-
Prepare this compound working solution: Dilute the this compound stock solution in pre-warmed cell culture medium or buffer to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed buffer.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed buffer to remove excess dye.
-
-
Imaging:
-
Add fresh pre-warmed buffer or medium to the cells.
-
Image the cells using a fluorescence microscope. Healthy cells with a high mitochondrial membrane potential will exhibit bright mitochondrial staining.
-
-
(Optional) Control for Mitochondrial Membrane Potential:
-
Treat a parallel set of cells with a mitochondrial uncoupler like CCCP (e.g., 10 µM for 10-15 minutes) before or during this compound staining. A significant reduction in fluorescence intensity in the CCCP-treated cells confirms that the this compound staining is dependent on the mitochondrial membrane potential.
-
Figure 3: Experimental workflow for live-cell staining with this compound.
Applications in Research and Drug Development
This compound's primary application is in the study of mitochondrial function. Its fluorescence intensity directly correlates with the mitochondrial membrane potential, making it a valuable tool for:
-
Assessing mitochondrial health: A decrease in this compound fluorescence can indicate mitochondrial dysfunction.
-
Screening for drug toxicity: Many drugs can have off-target effects on mitochondria. This compound can be used in high-throughput screening assays to identify compounds that disrupt the mitochondrial membrane potential.
-
Studying apoptosis: The dissipation of mitochondrial membrane potential is an early event in apoptosis. This compound can be used to monitor this process.
-
Investigating diseases with mitochondrial involvement: Many neurodegenerative diseases, metabolic disorders, and cancers are associated with mitochondrial dysfunction. This compound can be used to study these pathologies in cell and animal models.
Conclusion
This compound is a versatile and widely used fluorescent dye for the vital staining of mitochondria. Its membrane potential-dependent accumulation provides a reliable method for assessing mitochondrial health and function. This guide has provided a comprehensive overview of its properties, mechanism, and application, offering researchers and drug development professionals a valuable resource for utilizing this powerful tool in their studies. Further research to definitively establish its quantum yield and uncover its detailed discovery history would be beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. 2- 4-(Dimethylamino)styryl -1-ethylpyridinium iodide = 99 HPLC, solid 3785-01-1 [sigmaaldrich.com]
- 3. 2- 4-(Dimethylamino)styryl -1-ethylpyridinium iodide = 99 HPLC, solid 3785-01-1 [sigmaaldrich.com]
- 4. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to DASPEI (CAS Number 3785-01-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DASPEI, with the chemical name 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, is a lipophilic cationic styryl fluorescent dye extensively utilized for the specific staining of mitochondria in living cells.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Its accumulation within mitochondria is driven by the negative mitochondrial membrane potential (ΔΨm), making it a sensitive probe for monitoring mitochondrial health and function.[9][10] Changes in this compound fluorescence intensity and other photophysical properties can be correlated with alterations in mitochondrial energization, making it a valuable tool in cellular biology, toxicology, and drug discovery, particularly in the context of diseases involving mitochondrial dysfunction such as neurodegenerative disorders.[2][15]
Physicochemical and Photophysical Properties
Table 1: Physicochemical and Photophysical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3785-01-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₇H₂₁IN₂ | [3][5] |
| Molecular Weight | 380.27 g/mol | [2][5] |
| Appearance | Red solid | [2] |
| Solubility | DMSO | [2] |
| Excitation Maximum (λex) | ~461 nm (in Methanol) | [3] |
| Emission Maximum (λem) | ~589 nm (in Methanol) | [3] |
| Stokes Shift | Large | [1][7][8][12][13] |
Mechanism of Action and Fluorescence Modulation
The primary mechanism of this compound's utility as a mitochondrial probe lies in its response to the mitochondrial membrane potential. As a cationic molecule, this compound is electrophoretically driven into the negatively charged mitochondrial matrix. The extent of its accumulation is directly proportional to the magnitude of the ΔΨm, a key indicator of mitochondrial respiratory chain activity and overall cellular health.
The fluorescence of this compound is highly sensitive to its local environment. Upon accumulation in the inner mitochondrial membrane, the dye's fluorescence is significantly enhanced. This is attributed to a phenomenon known as restricted torsional dynamics. In the less viscous environment of the cytoplasm, the molecule can undergo torsional rotations, which provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence. However, when embedded within the more rigid environment of the mitochondrial membrane, these torsional motions are restricted, leading to a higher fluorescence quantum yield.
A decrease in mitochondrial membrane potential, as induced by mitochondrial toxins or cellular stress, results in the redistribution of this compound from the mitochondria to the cytoplasm. This translocation to a more polar and less viscous environment leads to a decrease in fluorescence intensity. This dynamic relationship between mitochondrial membrane potential and this compound fluorescence allows for the real-time monitoring of mitochondrial function.
The relationship between mitochondrial health, membrane potential, and this compound fluorescence is depicted in the following logical workflow:
Caption: Logical workflow of this compound's fluorescence response to mitochondrial membrane potential.
Experimental Protocols
General Protocol for Staining of Live Cells with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
Materials:
-
This compound (CAS 3785-01-1)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or other appropriate balanced salt solution
-
Cell culture medium (serum-free or complete, as required)
-
Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, microplate)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of this compound Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to a final working concentration of 1-10 µM in warm (37°C) serum-free cell culture medium or PBS. The optimal concentration should be determined for each cell type.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
After incubation, the cells can be imaged directly without a wash step, or washed once with warm PBS or culture medium to reduce background fluorescence.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~460 nm, Emission: ~590 nm).
-
High-Throughput Screening (HTS) No-Wash Assay for Mitochondrial Membrane Potential
This protocol is adapted from a published no-wash assay and is suitable for high-throughput screening of compounds affecting mitochondrial membrane potential.[15]
Materials:
-
CHO (Chinese Hamster Ovary), PC12, or other suitable cell lines
-
96- or 384-well black, clear-bottom microplates
-
This compound
-
DMSO
-
Culture medium
-
Test compounds
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Plate cells in a 96- or 384-well microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells under standard culture conditions.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in the appropriate vehicle (e.g., DMSO).
-
Add the test compounds to the cell plates and incubate for the desired duration. Include appropriate positive (e.g., a known mitochondrial uncoupler like CCCP) and negative (vehicle) controls.
-
-
This compound Staining:
-
Prepare a this compound working solution in culture medium. The final concentration may need to be optimized but is typically in the range of 10-50 µM for this assay format.[15]
-
Add the this compound working solution directly to the wells containing the cells and compounds.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set for this compound (e.g., Ex: 485 nm, Em: 535 nm, noting that optimal settings may vary between instruments).
-
-
Data Analysis:
-
Normalize the fluorescence intensity of compound-treated wells to the vehicle control wells.
-
Calculate the Z'-factor to assess the quality of the assay for HTS. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
The workflow for the high-throughput screening assay can be visualized as follows:
Caption: High-throughput screening experimental workflow using this compound.
Applications in Research and Drug Development
This compound's ability to report on mitochondrial membrane potential makes it a versatile tool in various research and drug development areas.
Toxicology and Drug Safety
Mitochondrial toxicity is a significant cause of drug-induced toxicity. The HTS assay described above can be employed in early-stage drug discovery to screen compound libraries for potential mitochondrial liabilities, thereby reducing the risk of late-stage failures.
Neurodegenerative Diseases
Mitochondrial dysfunction is a well-established hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This compound has been successfully used in cellular models of these diseases to assess changes in mitochondrial membrane potential.[15] For example, it has been used to measure the impact of amyloid-β exposure on PC12 cells, a model for Alzheimer's disease research.[15]
A critical pathway implicated in neurodegeneration is apoptosis, or programmed cell death, where the mitochondrion plays a central role. A key event in the intrinsic pathway of apoptosis is the loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. This compound can be used to monitor this critical step.
The signaling pathway illustrating the role of mitochondrial membrane potential in apoptosis is shown below:
Caption: Signaling pathway of apoptosis highlighting the role of mitochondrial membrane potential.
Conclusion
This compound is a valuable and versatile fluorescent probe for the investigation of mitochondrial function in living cells. Its straightforward mechanism of action, coupled with its suitability for high-throughput screening, makes it an important tool for researchers, scientists, and drug development professionals. The ability to monitor mitochondrial membrane potential provides critical insights into cellular health and disease, with significant applications in toxicology, neurodegenerative disease research, and the broader field of drug discovery.
References
- 1. Development of a high throughput screening assay for mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. db.cngb.org [db.cngb.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high throughput screening assay for mitochondrial membrane potential in living cells. | ALZFORUM [alzforum.org]
- 8. Mitochondrial Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. This compound [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 13. Invitrogen™ this compound (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]
- 14. Selective retention of the fluorescent dye this compound in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (DASPEI)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, commonly known as DASPEI. This styryl dye is a valuable tool in cellular and mitochondrial research, offering insights into mitochondrial function and cellular health.
Molecular Structure and Properties
2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide is a cationic fluorescent dye characterized by a pyridinium ring linked to a dimethylamino-substituted styryl group, with an iodide counterion. Its chemical structure facilitates its accumulation in mitochondria, driven by the organelle's membrane potential.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁IN₂ | [1] |
| Molecular Weight | 380.27 g/mol | |
| Appearance | Red solid | |
| Melting Point | 267 °C (decomposes) | |
| CAS Number | 3785-01-1 | [1] |
| SMILES String | [I-].CC[n+]1ccccc1\C=C\c2ccc(cc2)N(C)C | |
| Solubility | Soluble in DMSO and methanol |
Table 2: Spectroscopic Properties of this compound
| Parameter | Value | Conditions | Reference |
| Excitation Maximum (λex) | 461 nm | In Methanol | [1] |
| Emission Maximum (λem) | 589 nm | In Methanol | [1] |
| Molar Extinction Coefficient (ε) | 36,000-41,000 M⁻¹cm⁻¹ | at 457-463 nm in Methanol |
Synthesis Protocol
The synthesis of 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide can be achieved through a Knoevenagel condensation reaction. This method involves the reaction of an active methylene compound (N-ethyl-2-methylpyridinium iodide) with an aromatic aldehyde (4-(dimethylamino)benzaldehyde) in the presence of a basic catalyst.[2]
Experimental Protocol: Synthesis of this compound
Step 1: Formation of N-ethyl-2-methylpyridinium iodide
-
In a round-bottom flask, dissolve 2-picoline in a suitable solvent such as acetone.
-
Add an equimolar amount of ethyl iodide.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Filter the precipitate, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield N-ethyl-2-methylpyridinium iodide.
Step 2: Knoevenagel Condensation
-
Dissolve N-ethyl-2-methylpyridinium iodide and 4-(dimethylamino)benzaldehyde in a polar solvent like methanol in a round-bottom flask.
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the mixture to room temperature. The product, 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, will precipitate.
-
Filter the crude product and wash with cold methanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the purified red solid.
Mechanism of Action and Applications
This compound is a lipophilic cation that accumulates in mitochondria in response to the negative mitochondrial membrane potential (ΔΨm).[3][4] Healthy, energized mitochondria maintain a high ΔΨm, leading to a higher concentration of this compound within the mitochondrial matrix. A decrease in ΔΨm, often an indicator of mitochondrial dysfunction and cellular stress, results in a reduced accumulation of the dye.
This potentiometric behavior makes this compound a valuable tool for:
-
Assessing Mitochondrial Function: Quantifying changes in mitochondrial membrane potential in response to drug candidates or toxins.[5][6]
-
Cell Viability and Apoptosis Studies: Monitoring early events in apoptosis, which are often associated with a collapse of the mitochondrial membrane potential.
-
Fluorescence Microscopy: Visualizing mitochondrial morphology and distribution in living cells.
Experimental Protocols for Cellular Applications
Qualitative Staining of Mitochondria for Fluorescence Microscopy
This protocol provides a general guideline for staining mitochondria in adherent mammalian cells.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Pre-warmed cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)
Procedure:
-
Grow cells to the desired confluency on a suitable imaging vessel.
-
Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Remove the staining solution and wash the cells two to three times with warm PBS or culture medium.
-
Add fresh, pre-warmed medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope. Mitochondria will appear as red fluorescent filamentous structures.
References
- 1. biotium.com [biotium.com]
- 2. Analysis of the growth and physicochemical properties of the newly developed stilbazolium derivative 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) single crystal: an effective material for nonlinear optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Daspei Dye
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daspei, a cationic styrenyl dye, is a fluorescent probe utilized for the specific staining of mitochondria in living cells. Its accumulation within these organelles is primarily driven by the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function and cellular health. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data where available, and outlining detailed experimental protocols for its use. The information herein is intended to assist researchers, scientists, and drug development professionals in the effective application of this compound in their studies.
Solubility
Qualitative Solubility:
This compound is generally described as being soluble in several organic solvents.
-
High Solubility:
-
Dimethyl sulfoxide (DMSO)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
-
Aqueous Solubility:
-
This compound is prepared as a stock solution in distilled water for some applications, indicating at least moderate solubility.[1]
-
Quantitative Solubility Data:
Precise solubility limits (e.g., in g/L or mol/L) are not consistently reported across scientific literature. However, based on commercially available stock solution preparation protocols, a high-concentration stock solution can be prepared in DMSO.
| Solvent | Reported Concentration | Molarity (approx.) | Source |
| Dimethyl sulfoxide (DMSO) | Up to 10 mM | 0.01 M | --INVALID-LINK--[2] |
Note: The molarity is calculated based on the molecular weight of this compound (380.27 g/mol ).
Stability
The stability of this compound is crucial for ensuring the reproducibility and accuracy of experimental results. Key factors influencing its stability include storage conditions, light exposure (photostability), pH, and temperature (thermal stability).
Storage and Handling:
-
Solid Form: this compound in its solid, powdered form should be stored at low temperatures, typically ranging from 4°C to -20°C.[3] It is recommended to protect it from light.
-
In Solution: Stock solutions of this compound, particularly in organic solvents like DMSO, should be stored at -20°C or -80°C and protected from light.[4][5] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Photostability:
This compound, like many fluorescent dyes, is susceptible to photobleaching upon prolonged exposure to light, especially high-intensity light from a fluorescence microscope. This can lead to a decrease in fluorescence intensity over time. For live-cell imaging, it is recommended to minimize light exposure to the samples. Some studies have noted that intense imaging on a confocal microscope can cause the label to leave the mitochondria, which may be due to a phototoxic response leading to mitochondrial depolarization.[1]
pH Stability:
Specific data on the stability of this compound across a range of pH values is not extensively documented in the available literature. For most biological applications, this compound is used in physiological buffers (e.g., PBS, cell culture medium) with a pH around 7.4.
Thermal Stability:
While specific decomposition temperatures are not provided, the recommended storage at low temperatures suggests that this compound may be susceptible to thermal degradation at elevated temperatures.
Mechanism of Action and Signaling
The primary application of this compound is as a potentiometric probe for mitochondrial membrane potential (ΔΨm).
Mitochondrial Accumulation:
This compound is a cationic molecule, and its accumulation within the mitochondrial matrix is driven by the negative-inside mitochondrial membrane potential. This process follows the Nernst equation, where the concentration of the dye inside the mitochondria is proportional to the magnitude of the membrane potential.[6][7] A higher mitochondrial membrane potential results in greater accumulation of this compound and consequently, a stronger fluorescent signal. Conversely, a decrease in the membrane potential, often associated with mitochondrial dysfunction, leads to a reduction in this compound accumulation and fluorescence.
Signaling Pathway Diagram:
The following diagram illustrates the logical flow of this compound's mechanism of action.
Caption: Logical flow of this compound accumulation in mitochondria.
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Bring the vial of this compound powder and the anhydrous DMSO to room temperature.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the this compound powder. For example, to 1 mg of this compound (MW: 380.27 g/mol ), add approximately 263 µL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Staining of Live Cells for Fluorescence Microscopy
Objective: To stain the mitochondria of live cells with this compound for visualization by fluorescence microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filters (Excitation/Emission: ~461/589 nm in Methanol)[3]
Experimental Workflow Diagram:
Caption: Workflow for staining live cells with this compound.
Procedure:
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed serum-free cell culture medium or PBS to the desired final working concentration. A typical starting concentration is between 5 µM and 10 µM.[5]
-
-
Cell Staining:
-
For adherent cells, remove the culture medium from the cells.
-
For suspension cells, centrifuge the cells to form a pellet and discard the supernatant.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[5] The optimal incubation time may vary depending on the cell type and experimental conditions.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed culture medium or PBS to remove excess dye.[5]
-
-
Imaging:
-
Mount the coverslips on a slide or place the dish on the microscope stage.
-
Observe the stained mitochondria using a fluorescence microscope with appropriate filter sets (e.g., excitation around 460 nm and emission around 590 nm).
-
Conclusion
This compound is a valuable fluorescent probe for the investigation of mitochondrial function in living cells. Its solubility in common organic solvents facilitates the preparation of high-concentration stock solutions, while its stability under proper storage conditions ensures reliable experimental outcomes. The mechanism of action, based on the Nernstian accumulation in response to the mitochondrial membrane potential, provides a direct link between fluorescence intensity and mitochondrial health. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. Further investigation into the quantitative aspects of its stability and solubility in a broader range of conditions would be beneficial for the scientific community.
References
- 1. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. This compound [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 3. biotium.com [biotium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Principle of Daspei in Live Cell Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daspei, or 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, is a fluorescent, lipophilic cationic dye widely utilized in live cell imaging to visualize and assess the functional state of mitochondria.[1][2] Its accumulation within these organelles is driven by the mitochondrial membrane potential (ΔΨm), a critical indicator of cellular health and metabolic activity.[1] Consequently, this compound serves as a valuable tool for real-time monitoring of mitochondrial function, cell viability, and the effects of various stimuli on cellular bioenergetics. This technical guide provides an in-depth overview of the core principles of this compound, detailed experimental protocols, and its applications in life sciences and drug development.
Core Principle: Potentiometric Staining of Mitochondria
The fundamental principle behind this compound's utility in live cell imaging lies in its potentiometric nature. As a positively charged molecule, this compound is actively sequestered into the negatively charged mitochondrial matrix. The extent of its accumulation, and therefore the intensity of its fluorescence, is directly proportional to the magnitude of the mitochondrial membrane potential. Healthy, metabolically active cells maintain a high ΔΨm, leading to robust this compound staining. Conversely, in apoptotic or metabolically compromised cells, the ΔΨm dissipates, resulting in a diminished fluorescent signal.[1]
This characteristic allows for both qualitative and quantitative assessment of mitochondrial function. Changes in fluorescence intensity over time can be used to monitor dynamic cellular processes and the impact of experimental treatments.
Key Characteristics and Quantitative Data
A summary of the essential properties of this compound is presented below, providing a quick reference for experimental design.
| Property | Value/Description | Reference |
| Full Chemical Name | 2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide | [1] |
| Molecular Formula | C₁₇H₂₁IN₂ | [1] |
| Molecular Weight | 380.27 g/mol | [1] |
| Excitation Maximum (λex) | ~461 nm (in Methanol) | [1] |
| Emission Maximum (λem) | ~589 nm (in Methanol) | [1] |
| Cell Permeability | Membrane Permeant | [1] |
| Cellular Localization | Mitochondria | [1] |
| Assay Type | No-wash, real-time imaging | [1] |
| Primary Application | Assessment of mitochondrial membrane potential | [1] |
Experimental Protocols
The following protocols provide a general framework for using this compound in live cell imaging. Optimization may be required depending on the cell type and experimental conditions.
Reagent Preparation
-
Stock Solution: Prepare a stock solution of this compound by dissolving it in dimethyl sulfoxide (DMSO). A typical concentration is 1 to 5 mM. Store the stock solution at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer or cell culture medium to the desired final concentration. A common working concentration for staining zebrafish hair cells is 130 µM.[2] For other cell types, the optimal concentration may vary and should be determined empirically.
Live Cell Staining and Imaging
This protocol is adapted for staining sensory hair cells in zebrafish larvae but can be modified for other cell types.
-
Cell Culture: Grow cells to the desired confluency on a suitable imaging dish or plate.
-
Incubation: Remove the culture medium and wash the cells with an appropriate buffer (e.g., embryo media for zebrafish).[2]
-
Staining: Add the this compound working solution to the cells and incubate for a specific duration. For zebrafish larvae, an incubation time of 15 minutes at room temperature is often used.[2]
-
Washing: After incubation, gently wash the cells three times with the buffer to remove excess dye.[2]
-
Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters for this compound's excitation and emission spectra. For zebrafish, a ZEISS Lightsheet 7 fluorescence microscope with excitation at 561 nm has been used.[2]
Applications in Research and Drug Development
This compound's ability to report on mitochondrial health makes it a versatile tool in various research areas:
-
Neurobiology: Studying mitochondrial dysfunction in neurodegenerative diseases.
-
Cancer Biology: Assessing the metabolic state of cancer cells and their response to therapies.
-
Toxicology: Screening for compounds that induce mitochondrial toxicity.
-
Developmental Biology: Visualizing and tracking metabolically active cells during development, such as in the sensory hair cells of the zebrafish lateral line.[2][3][4]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the logical flow of this compound's mechanism and a typical experimental workflow.
References
- 1. biotium.com [biotium.com]
- 2. Vital Dye Uptake of YO-PRO-1 and this compound Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vital Dye Uptake of YO-PRO-1 and this compound Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Daspei for Measuring Mitochondrial Membrane Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and overall cellular function. Its disruption is a hallmark of cellular stress and is implicated in a wide range of diseases and toxicological responses. Daspei (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a cell-permeant, cationic fluorescent dye that serves as a reliable and sensitive probe for the real-time measurement of ΔΨm in living cells. This technical guide provides an in-depth overview of the core principles of using this compound, detailed experimental protocols for various platforms, a compilation of quantitative data, and visualizations of relevant workflows and signaling pathways.
Core Principles and Mechanism of Action
This compound is a lipophilic cation that accumulates in mitochondria in a manner dictated by the Nernst equation. The interior of a healthy mitochondrion is highly negative relative to the cytoplasm, typically in the range of -150 to -180 mV, due to the pumping of protons across the inner mitochondrial membrane by the electron transport chain.[1] This strong negative charge drives the accumulation of the positively charged this compound molecules within the mitochondrial matrix.
An increase in this compound fluorescence intensity is directly proportional to the magnitude of the mitochondrial membrane potential.[2] Conversely, a decrease in ΔΨm, a condition known as mitochondrial depolarization, leads to a reduction in this compound accumulation and a corresponding decrease in fluorescence. This principle allows for the dynamic monitoring of mitochondrial health and the detection of mitochondrial dysfunction induced by various stimuli, including drug candidates, toxins, and pathological conditions.[3][4]
Spectral Properties:
| Property | Wavelength (nm) |
| Excitation (in Methanol) | ~461 |
| Emission (in Methanol) | ~589 |
| Excitation (in cells) | ~470 |
| Emission (in cells) | ~560-570 |
Note: Spectral properties can vary depending on the solvent and cellular environment.[2][5]
Data Presentation: Quantitative Analysis of ΔΨm Changes
The following tables summarize the effects of various chemical compounds on mitochondrial membrane potential as measured by this compound fluorescence. These data are compiled from studies utilizing Chinese Hamster Ovary (CHO) and PC12 cells.
Table 1: Effects of Mitochondrial Uncouplers on this compound Fluorescence in PC12 Cells
| Compound | Concentration | Effect on ΔΨm |
| CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) | Dose-dependent | Depolarization |
| DNP (2,4-Dinitrophenol) | Dose-dependent | Depolarization |
Data from a no-wash assay on undifferentiated and differentiated PC12 cells.[3]
Table 2: Effects of Various Compounds on this compound Fluorescence in CHO Cells
| Compound | Concentration(s) | Incubation Time | Effect on ΔΨm |
| Thioridazine | Not specified | Long-term | Hyperpolarization |
| Cobalt Chloride (CoCl₂) | 50, 500, 1000 µM | 2 hours | Hyperpolarization (dose-dependent) |
| Cobalt Chloride (CoCl₂) | 50, 500, 1000 µM | 24 hours | Depolarization (dose-dependent) |
| Ionomycin (in the presence of 1 mM CaCl₂) | Increasing concentrations | 3 hours | Depolarization |
These findings demonstrate the utility of this compound in detecting both short-term and long-term changes in mitochondrial membrane potential in response to diverse chemical stimuli.[3][4]
Table 3: Effect of Amyloid β on this compound Fluorescence in PC12 Cells
| Compound | Concentration | Incubation Time | Effect on ΔΨm |
| Amyloid β (25-35) | 10 nM | 48 hours | Depolarization |
| Amyloid β (25-35) | 1000 nM | 48 hours | Depolarization |
This data highlights the application of this compound in cellular models of neurodegenerative diseases like Alzheimer's disease.[3]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).[6] For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 380.27 g/mol ), dissolve it in 263 µL of DMSO.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C to -80°C, protected from light.[2]
-
Working Solution (5-10 µM): On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration.[6] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
Protocol for Adherent Cells (Fluorescence Microscopy)
-
Cell Seeding: Seed adherent cells on sterile glass coverslips or in a multi-well imaging plate and culture until they reach the desired confluency.
-
Treatment (Optional): If applicable, treat the cells with the test compound(s) for the desired duration.
-
Staining:
-
Remove the culture medium.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.[6]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed culture medium or PBS.[6]
-
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for this compound (e.g., excitation ~470 nm, emission ~570 nm).
Protocol for Suspension Cells (Flow Cytometry)
-
Cell Preparation:
-
Collect suspension cells by centrifugation (e.g., 400 x g for 3-4 minutes).
-
Wash the cells twice with PBS.
-
Resuspend the cells to a density of approximately 1x10^6 cells/mL.[6]
-
-
Treatment (Optional): If applicable, treat the cells with the test compound(s).
-
Staining:
-
Add 1 mL of the this compound working solution to the cell suspension.
-
Incubate for 30-60 minutes at room temperature, protected from light.[6]
-
-
Washing:
-
Centrifuge the cells to pellet them.
-
Discard the supernatant.
-
Wash the cell pellet twice with PBS.[6]
-
-
Analysis: Resuspend the cells in 1 mL of serum-free medium or PBS and analyze using a flow cytometer.
No-Wash Assay Protocol (96-well Plate Reader)
This protocol is adapted from a validated high-throughput screening method.[3][4]
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Treatment: Treat cells with compounds as required.
-
Staining: Add this compound working solution directly to the wells.
-
Incubation: Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Fluorescence Reading: Read the fluorescence intensity using a plate reader with appropriate excitation and emission settings. A fluorescence quencher can be added to reduce background from extracellular dye.[3]
Controls
-
Negative Control (Healthy Mitochondria): Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compounds.
-
Positive Control (Depolarized Mitochondria): Cells treated with a mitochondrial uncoupler such as CCCP (e.g., 10 µM) or DNP. This will cause a significant decrease in this compound fluorescence.[3][4]
-
Hyperpolarization Control (Optional): In some cell types, treatment with an ATP synthase inhibitor like oligomycin can cause a transient hyperpolarization, leading to an increase in this compound fluorescence.[7]
Visualizations: Workflows and Signaling Pathways
Principle of this compound-Based ΔΨm Measurement
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake Mechanism of Daspei
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daspei, or 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, is a fluorescent, lipophilic cationic dye predominantly utilized as a vital stain for mitochondria in living cells.[1][2] Its accumulation within this organelle is a direct consequence of the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[3][4] While its role as a mitochondrial probe is well-established, the precise mechanisms governing its transit across the plasma membrane and subsequent intracellular trafficking are multifaceted and can be cell-type specific. This guide provides a comprehensive overview of the current understanding of this compound's cellular uptake, detailing the core mechanisms, experimental protocols, and quantitative data available in the scientific literature.
Core Uptake Mechanisms
The cellular uptake of this compound can be conceptualized as a two-step process: translocation across the plasma membrane and accumulation within the mitochondria.
Plasma Membrane Translocation
The passage of this compound across the outer cell membrane is a critical first step. The primary mechanisms identified are:
-
Membrane Permeation: this compound is described as a membrane-permeant dye, suggesting it can passively diffuse across the lipid bilayer to some extent due to its lipophilic nature.[2] This mode of entry is likely driven by the concentration gradient of the dye.
-
Channel-Mediated Uptake (Cell-Type Specific): In specialized cells, such as the hair cells of the zebrafish lateral line, the uptake of this compound is dependent on the mechano-electrical transduction (MET) channels.[5] This indicates a facilitated transport mechanism in these cells. Blockade of these channels significantly reduces this compound accumulation.[5] The involvement of specific transporters in other cell types has not been definitively elucidated.
Mitochondrial Accumulation
Once in the cytoplasm, this compound is rapidly sequestered by mitochondria. This process is driven by the significant negative mitochondrial membrane potential (-150 to -180 mV). As a positively charged cation, this compound is electrophoretically driven into the mitochondrial matrix, where it accumulates to a high concentration.[3] This potential-dependent accumulation is the basis for its use as a mitochondrial vital stain.[6] The fluorescence intensity of this compound within mitochondria is directly proportional to the magnitude of the mitochondrial membrane potential.[3]
Signaling Pathways and Logical Relationships
The uptake and localization of this compound are intrinsically linked to fundamental cellular bioenergetics. The following diagrams illustrate the key relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.upenn.edu]
- 5. Vital Dye Uptake of YO-PRO-1 and this compound Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Daspei Staining for Live Cell Mitochondrial Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daspei (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent, lipophilic cationic dye used for the vital staining of mitochondria in living cells.[1][2][3][4] Its accumulation within the mitochondria is dependent upon the mitochondrial membrane potential (ΔΨm).[5][6][7] Healthy, energized mitochondria with a high membrane potential will readily sequester this compound, resulting in bright fluorescence. Conversely, depolarized or damaged mitochondria exhibit a reduced capacity for dye accumulation, leading to a decrease in fluorescence intensity. This property makes this compound a valuable tool for assessing mitochondrial function and overall cell health in real-time. Applications include the study of apoptosis, drug-induced mitochondrial toxicity, and the screening of compounds that may modulate mitochondrial function.[7][8]
Mechanism of Action
This compound is a cationic molecule that passively diffuses across the plasma membrane of live cells. Due to its positive charge, it is electrophoretically driven into the negatively charged mitochondrial matrix. The extent of its accumulation is directly proportional to the magnitude of the mitochondrial membrane potential. Consequently, the fluorescence intensity of this compound serves as a reliable indicator of mitochondrial energization. A decrease in fluorescence can signify mitochondrial dysfunction, a key event in early apoptosis and a marker for cellular stress or toxicity.[5][6]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. This compound [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 4. Invitrogen™ this compound (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]
- 5. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Daspei in Zebrafish Lateral Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Zebrafish Lateral Line as a Model for Sensory Hair Cell Studies
The zebrafish (Danio rerio) lateral line has emerged as a powerful in vivo model for studying sensory hair cell biology, ototoxicity, and otoprotection.[1][2] This external sensory system consists of clusters of hair cells, called neuromasts, distributed over the head and body of the fish.[2] These hair cells are morphologically and functionally similar to those in the mammalian inner ear, making them an excellent surrogate for studying hearing and balance disorders.[1][3] The optical transparency of zebrafish larvae and the accessibility of the lateral line neuromasts allow for rapid and high-throughput screening of compounds that may be toxic to or protective of hair cells.[1][2]
Daspei: A Vital Dye for Hair Cell Visualization and Quantification
This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent vital dye that is actively taken up by functional hair cells, making it an invaluable tool for their visualization and quantification.[4][5][6] this compound is a lipophilic cation that accumulates in mitochondria, driven by the mitochondrial membrane potential.[1][4][7] Consequently, healthy hair cells with active mitochondria exhibit bright fluorescence upon this compound staining, while damaged or dead cells show diminished or no fluorescence.[4] The intensity of this compound staining is proportional to the number of viable hair cells within a neuromast.[8]
Mechanism of Action of this compound
The entry of this compound into zebrafish hair cells is dependent on functional mechanotransduction (MET) channels.[3] Once inside the cell, this compound accumulates in the mitochondria due to their negative membrane potential.[1][7] This mitochondrial accumulation is the basis for the strong fluorescence observed in healthy hair cells. A decrease in mitochondrial membrane potential, an early event in aminoglycoside-induced hair cell death, leads to a reduction in this compound staining.[9]
Applications in Research and Drug Development
The zebrafish lateral line assay using this compound is a robust and efficient method for:
-
Ototoxicity Screening: Rapidly screening large libraries of chemical compounds to identify potential ototoxins.[1]
-
Otoprotection Assays: Identifying compounds that can protect hair cells from damage induced by known ototoxins, such as aminoglycoside antibiotics (e.g., neomycin, gentamicin) and chemotherapeutic agents (e.g., cisplatin).[1][2]
-
Genetic Screens: Elucidating the genetic pathways involved in hair cell development, function, and survival.[1]
-
Mechanistic Studies: Investigating the cellular and molecular mechanisms of hair cell death and regeneration.
Experimental Protocols
Protocol 1: this compound Staining of Zebrafish Larvae
This protocol describes the general procedure for staining hair cells in the lateral line of zebrafish larvae with this compound.
Materials:
-
Zebrafish larvae (5-7 days post-fertilization, dpf)
-
This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)
-
Embryo medium (EM) or fish water
-
Anesthetic (e.g., MS-222/Tricaine)
-
Petri dishes or multi-well plates
-
Fluorescence microscope
Procedure:
-
Prepare this compound Staining Solution:
-
Staining:
-
Washing:
-
Anesthetization and Mounting:
-
Imaging:
-
Visualize the stained neuromasts using a fluorescence microscope with appropriate filters (e.g., green or red channels, as this compound has a broad emission spectrum).[7]
-
Protocol 2: Quantification of Hair Cell Damage and Protection
This protocol outlines how to quantify hair cell survival using this compound staining in an otoprotection or ototoxicity assay.
Procedure:
-
Experimental Treatment:
-
For otoprotection studies, pre-incubate larvae with the test compound for a specified duration (e.g., 1 hour) before co-incubating with an ototoxin (e.g., neomycin).[1]
-
For ototoxicity studies, incubate larvae with the test compound for a specified duration.[1]
-
Include appropriate control groups (e.g., vehicle control, ototoxin-only control).
-
-
This compound Staining:
-
Following the treatment period, stain the larvae with this compound as described in Protocol 1.
-
-
Quantification:
-
Scoring Method: Assign a score to each neuromast based on its fluorescence intensity. A common scoring system is: 2 for bright, robust staining; 1 for reduced staining; and 0 for no staining.[6] Sum the scores for a set number of neuromasts per larva (e.g., 10 head neuromasts) to obtain a total score per fish.[6]
-
Fluorescence Intensity Measurement: Alternatively, use image analysis software to measure the mean fluorescence intensity of each neuromast.
-
Hair Cell Counts: For more precise quantification, correlate this compound staining with direct hair cell counts using immunohistochemistry in fixed larvae.[8]
-
-
Data Analysis:
-
Normalize the data from the treatment groups to the control group.
-
Perform statistical analysis to determine significant differences between groups.
-
Data Presentation
The following tables summarize quantitative data from studies using this compound to assess hair cell damage in zebrafish.
Table 1: Aminoglycoside-Induced Hair Cell Loss in Zebrafish Larvae
| Aminoglycoside | Concentration (µM) | Exposure Duration | Observation Time | Effect on Hair Cells |
| Neomycin | 200 | 30 minutes | 1 hour post-exposure | Significant hair cell loss.[5] |
| Neomycin | 500 | 1 hour | 4 hours post-exposure | Complete loss of this compound-labeled hair cells.[8] |
| Gentamicin | 25, 50, 100, 200 | 1 hour | 5-23 hours post-exposure | Dose-dependent delayed hair cell loss.[11] |
Table 2: Example of Otoprotection Against Neomycin-Induced Hair Cell Damage
| Protective Agent | Concentration (µM) | Co-treatment | Observation | Result |
| Sodium Selenite | 500 | 125 µM Neomycin for 1 hour | This compound staining | Significantly preserved the average this compound area in neuromasts compared to neomycin alone.[12] |
Signaling Pathways and Experimental Workflows
Aminoglycoside-Induced Hair Cell Death Pathway
Aminoglycoside antibiotics are known to cause hair cell death through a complex signaling cascade. A simplified representation of this pathway is shown below. Aminoglycosides enter the hair cell through mechanotransduction channels. Inside the cell, they can lead to the overproduction of reactive oxygen species (ROS), which in turn causes mitochondrial damage and activation of cell death pathways.
Caption: Simplified signaling pathway of aminoglycoside-induced hair cell death.
Experimental Workflow for this compound-Based Screening
The following diagram illustrates a typical workflow for a high-throughput screen for otoprotective compounds using the this compound assay in zebrafish larvae.
Caption: High-throughput screening workflow using this compound in zebrafish larvae.
References
- 1. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug screening for hearing loss: using the zebrafish lateral line to screen for drugs that prevent and cause hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vital Dye Uptake of YO-PRO-1 and this compound Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response of mechanosensory hair cells of the zebrafish lateral line to aminoglycosides reveals distinct cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hair Cell Assessment [bio-protocol.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. ZFIN Publication: Harris et al., 2003 [zfin.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Multiple mechanisms of aminoglycoside ototoxicity are distinguished by subcellular localization of action [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing Daspei Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Daspei stock and working solutions for use in cellular and mitochondrial research. This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent cationic styryl dye used to stain mitochondria in living cells.[1][2] Its accumulation in mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[3][4]
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide | [5][6] |
| CAS Number | 3785-01-1 | [5][7] |
| Molecular Weight | 380.27 g/mol | [5][6] |
| Appearance | Red solid | [5] |
| Solubility | Soluble in DMSO and methanol.[5][8] A stock solution of 40 mg/100 ml can be made in distilled water.[9] | |
| Excitation/Emission | ~461/589 nm (in Methanol)[1]; ~550/573 nm[7][10] | |
| Storage | Freeze at < -15°C[5]; Store at 4°C and protect from light, especially in solution.[1] |
Table 2: Preparation of this compound Stock and Working Solutions
| Solution Type | Recommended Solvent | Recommended Concentration | Storage Conditions | Shelf Life | Reference |
| Stock Solution | DMSO | 10 mM | Aliquot and store at -20°C or -80°C, protected from light.[7] | 1 month at -20°C; 6 months at -80°C.[10] | |
| Working Solution | Serum-free cell culture medium or PBS | 0.5-1 mM[10] or 5-10 µM[7] (concentration should be optimized for specific applications) | Prepare fresh before use. | N/A |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (e.g., 1 mg)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, use the following calculation based on this compound's molecular weight of 380.27 g/mol .
-
To reconstitute 1 mg of this compound to a 10 mM concentration, add 262.97 µL of DMSO.[6]
-
Vortex the solution until the this compound powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9]
-
Store the aliquots at -20°C or -80°C, protected from light.[7]
Protocol 2: Preparation of this compound Working Solution for Cell Staining
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired working concentration (e.g., 5-10 µM) in pre-warmed serum-free cell culture medium or PBS immediately before use.[7] For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of serum-free medium or PBS.
-
The final concentration of the working solution may need to be adjusted depending on the cell type and experimental conditions.[10]
Protocol 3: Staining of Adherent and Suspension Cells
For Adherent Cells:
-
Culture adherent cells on sterile coverslips or in a multi-well plate.[7]
-
Aspirate the culture medium and wash the cells twice with PBS for 5 minutes each.[7]
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at room temperature.[7]
-
Remove the staining solution and wash the cells 2-3 times with culture medium for 5 minutes each.[7]
-
The cells are now ready for observation under a fluorescence microscope.
For Suspension Cells:
-
Collect the cells by centrifugation and wash them twice with PBS for 5 minutes each. Aim for a cell density of 1x10^6/mL.[7]
-
Add 1 mL of the this compound working solution and incubate at room temperature for 10-30 minutes.[10]
-
Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[10]
-
Wash the cell pellet twice with PBS for 5 minutes each.[10]
-
Resuspend the cells in 1 mL of serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[10]
Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: this compound indicates mitochondrial health, a key factor in apoptosis.
References
- 1. biotium.com [biotium.com]
- 2. Invitrogen™ this compound (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]
- 3. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. This compound [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Cas 3785-01-1,this compound | lookchem [lookchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. medchemexpress.com [medchemexpress.com]
Optimal Daspei Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Daspei (2-(4-(dimethylamino)styl)-N-ethylpyridinium iodide), a fluorescent cationic styryl dye, for the analysis of mitochondrial function in cell culture. This compound is a valuable tool for assessing mitochondrial membrane potential (ΔΨm), a key indicator of cell health and function.[1][2][3] Proper concentration and protocol selection are critical for obtaining accurate and reproducible results.
Overview of this compound
This compound is a cell-permeant dye that accumulates in mitochondria of live cells in a manner dependent on the mitochondrial membrane potential.[3][4] In healthy cells with a high ΔΨm, this compound aggregates in the mitochondria and exhibits bright red fluorescence.[2][5] A decrease in ΔΨm, often associated with apoptosis or mitochondrial dysfunction, leads to reduced this compound accumulation and a corresponding decrease in fluorescence intensity.[2]
Key Properties of this compound:
-
Readout: Fluorescence intensity correlates with mitochondrial membrane potential[7]
-
Assay Type: Amenable to no-wash staining and real-time imaging[1][3]
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound can vary depending on the cell type, experimental objective, and instrumentation. The following tables summarize recommended starting concentrations for various applications. It is crucial to perform a titration experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: General Working Concentrations for Mammalian Cell Lines
| Application | Recommended Starting Concentration | Incubation Time | Cell Type Examples |
| Mitochondrial Staining (General) | 5 - 10 µM | 30 - 60 minutes | Various adherent and suspension cell lines |
| Mitochondrial Membrane Potential Assay | 50 - 100 µM | 1 hour | Chinese Hamster Ovary (CHO) cells, PC12 cells[9] |
| Live Cell Imaging | 3 µM | 40 minutes | Xenopus laevis tadpole heart (XTH2) cells[7] |
Table 2: this compound Concentrations for Specific Model Organisms
| Organism | Application | Recommended Concentration | Incubation Time | Notes |
| Zebrafish | Hair Cell Mitochondrial Staining | 0.005% | 15 minutes | Stains lateral line hair cells.[10] |
| Zebrafish | Neuromast Labeling | 130 µM | 15 minutes | Reconstituted in DMSO and diluted in embryo media.[11] |
| Zebrafish | General Larval Staining | 40 mg/100 ml (stock in dH₂O) | 15 - 60 minutes | Working solution prepared by diluting the stock in embryo medium.[6] Primarily labels hair cell mitochondria.[6] |
Experimental Protocols
General Staining Protocol for Adherent Mammalian Cells
This protocol provides a basic framework for staining adherent cells with this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)[8]
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Adherent cells cultured on sterile coverslips or in appropriate imaging plates
-
Fluorescence microscope
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in pre-warmed serum-free cell culture medium or PBS to the desired final concentration (e.g., 5-10 µM).[8]
-
Cell Preparation: Remove the culture medium from the cells.
-
Staining: Add a sufficient volume of the this compound working solution to completely cover the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[8]
-
Washing (Optional but Recommended): For clearer imaging, gently wash the cells 2-3 times with pre-warmed culture medium or PBS.[8]
-
Imaging: Observe the stained mitochondria using a fluorescence microscope with appropriate filters (Excitation/Emission: ~461/589 nm in Methanol).[3][6]
General Staining Protocol for Suspension Mammalian Cells
This protocol is suitable for staining cells grown in suspension.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)[8]
-
Serum-free cell culture medium or PBS
-
Suspension cells
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in pre-warmed serum-free cell culture medium or PBS to the desired final concentration (e.g., 5-10 µM).[8]
-
Cell Preparation:
-
Count the cells and adjust the density to approximately 1 x 10⁶ cells/mL.[8]
-
Centrifuge the cell suspension to pellet the cells.
-
Discard the supernatant and wash the cells twice with PBS.
-
-
Staining: Resuspend the cell pellet in 1 mL of the this compound working solution.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.[8]
-
Washing:
-
Centrifuge the stained cells at 400 g for 3-4 minutes.
-
Discard the supernatant and wash the cell pellet twice with PBS.[8]
-
-
Analysis: Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.
Mitochondrial Membrane Potential Assay (Plate Reader-Based)
This protocol describes a no-wash assay for assessing changes in mitochondrial membrane potential in a 96-well format.[1]
Materials:
-
This compound
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Test compounds (e.g., mitochondrial uncouplers like CCCP as a positive control)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compounds for the desired duration. Include appropriate vehicle controls.
-
This compound Loading: Add this compound to each well to a final concentration of 100 µM.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths suitable for this compound (e.g., Ex/Em ~485/555 nm).
Visualization of Pathways and Workflows
Signaling Pathways Influencing Mitochondrial Membrane Potential
The mitochondrial membrane potential (ΔΨm) is a critical hub for various cellular signaling pathways. It is primarily maintained by the electron transport chain and can be influenced by factors such as cellular metabolism, ion homeostasis, and stress responses.
References
- 1. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Invitrogen™ this compound (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]
- 5. aurogene.eu [aurogene.eu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vital Dye Uptake of YO-PRO-1 and this compound Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DASPEI Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a cell-permeant, cationic fluorescent dye commonly used to visualize mitochondria in living cells.[1] Its accumulation within the mitochondrial matrix is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial function and overall cell health.[1][2] In healthy cells with a high mitochondrial membrane potential, this compound aggregates in the mitochondria and emits a bright red fluorescence. A decrease in ΔΨm, often associated with apoptosis or cellular stress, leads to reduced this compound accumulation and a corresponding decrease in fluorescence intensity.
These characteristics make this compound a versatile probe for a variety of applications, including:
-
Assessment of mitochondrial function and dynamics. [1]
-
Screening for compounds that affect mitochondrial membrane potential.
-
Identification of apoptotic cells.
-
Visualization of hair cells in the zebrafish lateral line for studies on ototoxicity and regeneration. [3]
This document provides detailed protocols for this compound staining in both zebrafish larvae and cultured cells, along with data tables for easy reference and troubleshooting guidelines.
Mechanism of Action
This compound is a lipophilic cation that passively diffuses across the plasma membrane of live cells. Due to its positive charge, it is electrophoretically driven into the negatively charged mitochondrial matrix. The extent of its accumulation is directly proportional to the mitochondrial membrane potential.
Caption: this compound uptake and mitochondrial accumulation.
Data Presentation: Incubation Parameters
The optimal incubation time and temperature for this compound staining can vary depending on the sample type and experimental conditions. The following table summarizes recommended starting parameters.
| Sample Type | This compound Concentration | Incubation Time | Incubation Temperature |
| Zebrafish Larvae | 130 µM - 0.005% | 15 - 60 minutes | Room Temperature (20-25°C) |
| Adherent Cultured Cells | 5 - 100 µM | 10 - 60 minutes | Room Temperature (20-25°C) or 37°C |
| Suspension Cultured Cells | 5 - 100 µM | 10 - 60 minutes | Room Temperature (20-25°C) or 37°C |
Note: The wide range of reported concentrations for cultured cells (from 5 µM to as high as 1 mM in some commercial protocols) highlights the importance of empirical optimization for each cell type and experimental setup. Higher concentrations may be necessary for no-wash assays, while lower concentrations are often sufficient for protocols that include wash steps. It is recommended to perform a concentration titration to determine the optimal signal-to-noise ratio for your specific application.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Stock Solution (10 mM in DMSO):
-
Dissolve the required amount of this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. A stock solution in DMSO is typically stable for at least 6 months when stored properly.
Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution to the desired final concentration (see table above) in an appropriate buffer or medium (e.g., embryo medium for zebrafish, serum-free cell culture medium or phosphate-buffered saline (PBS) for cultured cells).
-
It is crucial to use the working solution immediately after preparation.
Protocol 1: Staining of Zebrafish Lateral Line Hair Cells
This protocol is adapted from established methods for visualizing neuromasts in zebrafish larvae.[4]
Materials:
-
Zebrafish larvae (3-7 days post-fertilization)
-
This compound working solution (e.g., 130 µM in embryo medium)
-
Embryo medium
-
Transfer pipettes
-
Multi-well plates or depression slides
-
Fluorescence microscope
Procedure:
-
Transfer zebrafish larvae into a multi-well plate or depression slide.
-
Remove the embryo medium and replace it with the this compound working solution.
-
Incubate the larvae for 15-20 minutes at room temperature (20-25°C), protected from light.
-
Remove the this compound working solution and wash the larvae three times with fresh embryo medium, with each wash lasting 5 minutes.
-
Anesthetize the larvae if necessary for imaging.
-
Mount the larvae on a microscope slide and image using a fluorescence microscope with appropriate filters (Excitation/Emission: ~460/590 nm).
Caption: Workflow for this compound staining of zebrafish.
Protocol 2: Staining of Adherent Cultured Cells
Materials:
-
Adherent cells grown on coverslips or in imaging-compatible plates
-
This compound working solution (e.g., 5-10 µM in serum-free medium or PBS)
-
Serum-free cell culture medium or PBS
-
Fluorescence microscope
Procedure:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed, serum-free medium or PBS.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 10-30 minutes at room temperature (20-25°C) or 37°C, protected from light.
-
Remove the this compound working solution.
-
Wash the cells two to three times with pre-warmed, serum-free medium or PBS, with each wash lasting 5 minutes.[5]
-
Add fresh medium or a suitable mounting medium for live-cell imaging.
-
Image the cells immediately using a fluorescence microscope.
Protocol 3: Staining of Suspension Cultured Cells
Materials:
-
Suspension cells
-
This compound working solution (e.g., 5-10 µM in serum-free medium or PBS)
-
Serum-free cell culture medium or PBS
-
Centrifuge and microcentrifuge tubes
-
Fluorescence microscope or flow cytometer
Procedure:
-
Harvest the cells by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Wash the cell pellet once with pre-warmed, serum-free medium or PBS and resuspend the cells.
-
Add the this compound working solution to the cell suspension.
-
Incubate for 10-30 minutes at room temperature (20-25°C) or 37°C, protected from light.
-
Centrifuge the cells to pellet them and remove the supernatant.
-
Wash the cell pellet two to three times with pre-warmed, serum-free medium or PBS.
-
Resuspend the final cell pellet in fresh medium or PBS for analysis.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low mitochondrial membrane potential- Insufficient dye concentration or incubation time- Photobleaching | - Use a positive control of healthy, actively respiring cells.- Optimize this compound concentration and incubation time.- Minimize exposure to light during and after staining. |
| High Background | - Excess dye not washed away- Dye precipitation- Cell autofluorescence | - Increase the number and duration of wash steps.- Ensure the this compound working solution is freshly prepared and well-dissolved.- Image an unstained control to assess autofluorescence and adjust imaging settings accordingly. |
| Phototoxicity | - Prolonged exposure to excitation light | - Use the lowest possible excitation intensity and exposure time.- Utilize a live-cell imaging system with environmental control. |
Concluding Remarks
This compound is a powerful tool for the real-time visualization of mitochondrial membrane potential in live cells and organisms. The protocols provided here offer a starting point for a variety of applications. However, it is essential to optimize the staining parameters for each specific cell type and experimental condition to ensure reliable and reproducible results. Careful attention to dye concentration, incubation time and temperature, and post-staining procedures will contribute to high-quality data.
References
Application Notes and Protocols for Daspei in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daspei (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent vital dye used in fluorescence microscopy to stain mitochondria in living cells.[1][2] As a cationic styryl dye, its accumulation within mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function and overall cell health.[3] A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This compound has a large Stokes shift and is characterized by its red fluorescence.[1][4] It has been successfully used in a variety of applications, including in vitro cell culture and in vivo studies, such as labeling hair cells in the zebrafish lateral line.[5][6]
Data Presentation
The following table summarizes the key quantitative data for the use of this compound in fluorescence microscopy.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 461 nm (in Methanol) | [2] |
| 550 nm | [1][4] | |
| Emission Wavelength (λem) | 589 nm (in Methanol) | [2] |
| 573 nm | [1][4] | |
| Molecular Weight | 380.27 g/mol | [4] |
| CAS Number | 3785-01-1 | [2] |
| Stock Solution Concentration | 10 mM in DMSO | [4] |
| 40 mg/100 ml in distilled water | [7] | |
| Working Concentration (in vitro) | 5-10 µM in serum-free medium or PBS | [4] |
| 50 µM in NMDG-buffer | [8] | |
| Working Concentration (in vivo - zebrafish) | 0.005% for 15 minutes | [5] |
| 0.05% | [8] | |
| Incubation Time (Adherent & Suspension Cells) | 10-60 minutes at room temperature or 37°C | [1][4][8] |
| Incubation Time (Zebrafish) | 15 minutes | [5] |
Signaling Pathway Visualization
This compound is not part of a specific signaling pathway but rather a tool to measure an important cellular parameter: the mitochondrial membrane potential (ΔΨm). The maintenance of ΔΨm is crucial for ATP synthesis and overall cell health. A decrease in ΔΨm is an early event in apoptosis (programmed cell death). The following diagram illustrates the relationship between mitochondrial membrane potential, cellular signaling, and the role of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. Mitochondrial membrane potential and compartmentalized signaling: Calcium, ROS, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. depts.washington.edu [depts.washington.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Hair Cells in Larval Zebrafish Using DASPEI
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) lateral line system, with its externally located sensory hair cells, serves as a powerful in vivo model for studying hair cell development, function, damage, and regeneration. A key technique in this research is the use of vital dyes to label and visualize these hair cells. DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent vital dye that specifically labels functional hair cells in the neuromasts of larval zebrafish. This document provides detailed protocols for this compound labeling, data quantification, and visualization of the underlying mechanisms.
This compound is a lipophilic cation that accumulates in mitochondria of active cells, driven by the mitochondrial membrane potential.[1] Its uptake into hair cells is dependent on functional mechanoelectrical transduction (MET) channels, making it an excellent marker for viable and functional hair cells.[2][3][4] This protocol is widely used for assessing ototoxicity, screening for otoprotective compounds, and studying hair cell regeneration.[5][6]
Data Presentation
The following table summarizes quantitative data from a study assessing the protective effect of sodium selenite against neomycin-induced hair cell damage, as measured by the average this compound-labeled area in four neuromasts (SO1, SO2, O1, and OC1) of larval zebrafish.
| Treatment Group | Average this compound Area (μm²) ± SD |
| Negative Control | 368.9 ± 135.0 |
| 125 μM Neomycin | 128.7 ± 89.1 |
| 500 μM Sodium Selenite + 125 μM Neomycin | 258.6 ± 105.4 |
| [Data sourced from a study on the otoprotective effects of sodium selenite.[7]] |
Experimental Protocols
Materials
-
This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)
-
Larval zebrafish (5-7 days post-fertilization)
-
Embryo Medium (EM) or fish water
-
Anesthetic (e.g., 0.001% MS-222/Tricaine)
-
Microscope slides or imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., for green and red fluorescence)
Stock Solution Preparation
-
Prepare a this compound stock solution by dissolving 40 mg of this compound in 100 ml of distilled water.[8]
-
Store the stock solution at 4°C, protected from light.
Working Solution Preparation
-
Dilute the this compound stock solution in Embryo Medium to a final working concentration of 0.005%.[9]
This compound Staining Protocol
-
Collect larval zebrafish in a petri dish or multi-well plate.
-
Remove the Embryo Medium and replace it with the 0.005% this compound working solution.
-
Incubate the larvae in the this compound solution for 15 minutes at 28°C.[9]
-
Following incubation, wash the larvae twice with fresh Embryo Medium to remove excess dye.[9]
-
Anesthetize the larvae using 0.001% MS-222 in Embryo Medium.[9]
-
Mount the anesthetized larvae on a microscope slide or in an imaging dish for visualization.
Imaging and Quantification
-
Visualize the stained hair cells using a fluorescence microscope. This compound has a broad emission spectrum and can be observed in both green and red channels, resulting in yellow-appearing mitochondria.[8]
-
Quantify hair cell viability using a semi-quantitative scoring method. A common method involves scoring the fluorescence intensity of specific neuromasts (e.g., 10 head neuromasts) on a scale of 0 to 2 (0 = no labeling, 1 = modest labeling, 2 = bright labeling). The scores for each neuromast are then summed to give a total score per fish (e.g., 0-20).[9] This scoring method has been shown to be tightly correlated with direct hair cell counts.[10]
Visualizations
Mechanism of this compound Uptake in Hair Cells
Caption: Mechanism of this compound uptake into a sensory hair cell.
Experimental Workflow for this compound Labeling and Analysis
References
- 1. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vital Dye Uptake of YO-PRO-1 and this compound Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vital Dye Uptake of YO-PRO-1 and this compound Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SENSORY HAIR CELL REGENERATION IN THE ZEBRAFISH LATERAL LINE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Screening for Hair Cell Loss and Protection in the Zebrafish Lateral Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Hair Cell Assessment [bio-protocol.org]
- 10. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]
Daspei for In Vivo Imaging of Mitochondria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daspei (2-(4-(dimethylamino)styl)-N-ethylpyridinium iodide) is a cell-permeant, cationic styryl dye used for fluorescently labeling mitochondria in living cells and tissues.[1][2][3] Its accumulation within mitochondria is dependent on the negative mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[4][5] this compound exhibits a large Stokes shift and fluoresces with a robust chromogenic property, making it suitable for various fluorescence microscopy and imaging applications.[1][6] This document provides detailed application notes and protocols for the use of this compound in mitochondrial imaging.
Mechanism of Action
This compound is a lipophilic cation that passively crosses the plasma membrane of living cells. Due to its positive charge, it accumulates in organelles with a negative membrane potential, most notably the mitochondria. The mitochondrial membrane potential, generated by the electron transport chain, is significantly more negative than the cytoplasm, driving the electrophoretic uptake and concentration of this compound within the mitochondrial matrix. This accumulation leads to a strong fluorescent signal specifically from the mitochondria.[5][7]
Applications
-
Visualization of mitochondrial morphology and distribution: this compound allows for the clear visualization of mitochondrial networks in living cells.[1][2]
-
Assessment of mitochondrial membrane potential: Changes in this compound fluorescence intensity can indicate alterations in mitochondrial membrane potential, a key indicator of mitochondrial function and cell health.[8][9][10]
-
In vivo imaging: this compound has been successfully used for in vivo imaging of mitochondria in organisms such as zebrafish, enabling the study of mitochondrial dynamics in a whole-organism context.[3][11]
-
High-throughput screening: A no-wash assay using this compound has been developed for high-throughput screening of compounds that may affect mitochondrial membrane potential.[8][10]
Data Presentation
Spectral Properties
| Property | Wavelength (nm) | Reference |
| Excitation (in Methanol) | ~461 | [9] |
| Emission (in Methanol) | ~589 | [9] |
| Excitation (general) | ~550 | [1][6] |
| Emission (general) | ~573 | [1][6] |
Recommended Staining Conditions
| Parameter | Recommendation | Reference |
| Stock Solution | 10 mM in DMSO | [1] |
| Storage | Aliquot and store at -20°C or -80°C, protected from light. | [1] |
| Working Concentration | 5-10 µM in serum-free medium or PBS | [1] |
| Incubation Time | 30-60 minutes | [1] |
Experimental Protocols
Protocol 1: Staining of Adherent Cells
This protocol is suitable for staining mitochondria in adherent cells cultured on coverslips or in multi-well plates.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Adherent cells cultured on sterile coverslips or appropriate imaging plates
-
Fluorescence microscope
Procedure:
-
Prepare a fresh this compound working solution by diluting the 10 mM stock solution in pre-warmed serum-free cell culture medium or PBS to a final concentration of 5-10 µM.[1]
-
Remove the culture medium from the cells.
-
Add a sufficient volume of the this compound working solution to completely cover the cells. For cells on coverslips, 100 µL is typically sufficient.[1]
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[1]
-
Remove the staining solution.
-
Wash the cells 2-3 times with fresh, pre-warmed culture medium for 5 minutes each wash to remove excess dye.[1]
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for this compound (see Spectral Properties table).
Protocol 2: Staining of Suspension Cells
This protocol is designed for staining mitochondria in non-adherent cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Serum-free cell culture medium or PBS
-
Suspension cells
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Procedure:
-
Harvest the suspension cells by centrifugation at 400 g for 3-4 minutes.[1]
-
Wash the cells twice with PBS, centrifuging for 5 minutes for each wash.[1]
-
Resuspend the cells to a density of approximately 1x10^6 cells/mL in serum-free medium or PBS.[1]
-
Prepare a fresh this compound working solution by diluting the 10 mM stock solution in pre-warmed serum-free cell culture medium or PBS to a final concentration of 5-10 µM.[1]
-
Add 1 mL of the this compound working solution to the cell suspension.[1]
-
Incubate the cells for 30-60 minutes at room temperature, protected from light.[1]
-
Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[1]
-
Wash the cells twice with PBS for 5 minutes each wash.[1]
-
Resuspend the final cell pellet in 1 mL of serum-free medium or PBS.[1]
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Mandatory Visualizations
Caption: Experimental workflow for staining mitochondria with this compound.
Caption: Mechanism of this compound accumulation in mitochondria.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Invitrogen™ this compound (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]
- 5. bluetigerscientific.com [bluetigerscientific.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
- 10. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. depts.washington.edu [depts.washington.edu]
Application Notes: Co-labeling with Daspei and Other Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for combining the mitochondrial-specific fluorescent probe, Daspei, with other fluorescent markers for multi-parameter analysis in live and fixed cells. This compound is a cationic styryl dye that accumulates in mitochondria of living cells in a membrane potential-dependent manner, making it a valuable tool for assessing mitochondrial health and function.
Fluorescent Properties of this compound
This compound is characterized by a large Stokes shift, which is advantageous for minimizing spectral overlap in multicolor imaging. However, it is crucial to note the discrepancy in reported excitation and emission maxima across different suppliers and experimental conditions. Researchers should empirically determine the optimal settings for their specific instrumentation.
| Property | Value 1 | Value 2 |
| Excitation Maximum | ~461 nm[1] | ~550 nm[2] |
| Emission Maximum | ~589 nm[1] | ~573 nm[2] |
| Cell Permeability | Permeant in live cells[1] | |
| Cellular Target | Mitochondria[1] | |
| Signal Dependence | Mitochondrial Membrane Potential[3] |
Combining this compound with Nuclear Stains
Simultaneous visualization of mitochondria and the nucleus is essential for studying cellular processes such as apoptosis, cell cycle, and cellular stress responses.
This compound and Hoechst 33342 Co-staining
Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain that is effective for live-cell imaging. Its spectral properties are well-separated from this compound, minimizing bleed-through.
Spectral Compatibility:
| Probe | Excitation Max | Emission Max | Filter Set Recommendation |
| This compound | ~485 nm | ~555 nm | Green (e.g., FITC) |
| Hoechst 33342 | ~350 nm | ~461 nm | Blue (e.g., DAPI) |
Note: The this compound excitation/emission values are based on experimental data from a co-staining study.[4]
Experimental Protocol: Live-Cell Co-staining of Mitochondria and Nuclei
This protocol is designed for adherent cells cultured in a 96-well plate.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Hoechst 33342 solution (e.g., 1 mg/mL in water)[5]
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Seed cells in a 96-well imaging plate and culture overnight to allow for adherence.
-
Staining Solution Preparation:
-
Prepare a 2X working solution of this compound by diluting the 10 mM stock to 100 µM in pre-warmed live-cell imaging medium.
-
Prepare a 2X working solution of Hoechst 33342 by diluting the stock solution to 2 µg/mL in pre-warmed live-cell imaging medium.[6]
-
Combine equal volumes of the 2X this compound and 2X Hoechst 33342 working solutions to create the final 1X staining solution (50 µM this compound and 1 µg/mL Hoechst 33342).
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the 1X staining solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.[6]
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells twice with pre-warmed PBS.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue channel) and FITC/GFP (green channel).
-
Workflow for this compound and Hoechst 33342 Co-staining
Caption: Workflow for simultaneous staining of mitochondria and nuclei.
Combining this compound with Apoptosis Markers
Investigating changes in mitochondrial membrane potential is crucial for understanding the intrinsic pathway of apoptosis. Co-staining with an early apoptosis marker like Annexin V allows for the simultaneous assessment of mitochondrial health and the initiation of apoptosis.
This compound and Annexin V-FITC Co-staining
Annexin V conjugated to a green fluorophore like FITC can be used to identify apoptotic cells by its binding to phosphatidylserine (PS) on the outer leaflet of the plasma membrane.
Spectral Considerations:
| Probe | Excitation Max | Emission Max | Filter Set Recommendation |
| This compound | ~550 nm | ~573 nm | Red (e.g., TRITC/RFP) |
| Annexin V-FITC | ~495 nm | ~519 nm | Green (e.g., FITC/GFP) |
Note: To avoid spectral overlap, it is recommended to use filter sets that can effectively separate the emission of FITC and the red-shifted emission of this compound.
Experimental Protocol: Detecting Mitochondrial Depolarization and Apoptosis
This protocol is for suspension cells and analysis by flow cytometry.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cells in suspension
-
PBS
Procedure:
-
Induce Apoptosis: Treat cells with an apoptosis-inducing agent. Include a non-treated control.
-
This compound Staining:
-
Resuspend cells in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
Add this compound to a final concentration of 10-50 µM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[9]
-
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway highlighting key events.
Combining this compound with Genetically Encoded Fluorescent Proteins (e.g., GFP)
Investigating the localization of a protein of interest (tagged with GFP) in relation to mitochondrial dynamics and health requires careful consideration of spectral overlap.
Spectral Overlap Considerations:
The emission spectrum of some variants of GFP can overlap with the excitation spectrum of this compound. This can lead to bleed-through of the GFP signal into the this compound detection channel.
Strategies to Minimize Spectral Overlap:
-
Sequential Imaging: Acquire images of GFP and this compound in separate exposures with appropriate filter sets.
-
Spectral Unmixing: If available on the imaging system, use spectral unmixing algorithms to computationally separate the overlapping emission spectra.[10]
-
Use of Red-Shifted Fluorescent Proteins: Whenever possible, use fluorescent proteins with emission spectra further away from this compound's excitation, such as mCherry or other red fluorescent proteins.
Experimental Protocol: Co-localization of a GFP-tagged Protein and Mitochondria
Materials:
-
Cells expressing the GFP-tagged protein of interest
-
This compound stock solution (10 mM in DMSO)
-
Live-cell imaging medium
-
PBS
Procedure:
-
Cell Preparation: Seed cells expressing the GFP-fusion protein on a glass-bottom dish suitable for live-cell imaging.
-
This compound Staining:
-
Prepare a 1X working solution of this compound (10-50 µM) in pre-warmed live-cell imaging medium.
-
Remove the culture medium and add the this compound staining solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells twice with pre-warmed PBS.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium.
-
Image the cells using a confocal microscope.
-
Sequential Acquisition:
-
First, excite GFP (e.g., 488 nm laser) and collect its emission (e.g., 500-550 nm).
-
Second, excite this compound (e.g., 561 nm laser) and collect its emission (e.g., 570-620 nm).
-
-
Analyze the co-localization of the GFP and this compound signals using appropriate software.
-
Logical Relationship for Co-localization Analysis
Caption: Workflow for analyzing protein-mitochondria co-localization.
Disclaimer: These protocols provide a general framework. Optimal staining concentrations, incubation times, and imaging parameters should be determined empirically for each cell type and experimental setup.
References
- 1. biotium.com [biotium.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. biotium.com [biotium.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immunostep.com [immunostep.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Weak DASPEI Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak DASPEI staining in cells.
Troubleshooting Guide: Weak or No this compound Staining
Weak or absent fluorescent signal is a common issue in staining procedures. This guide provides a systematic approach to identifying and resolving the root cause of suboptimal this compound staining.
dot
Caption: Troubleshooting workflow for weak this compound staining.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is very weak. What is the first thing I should check?
A1: Start by verifying the integrity of your this compound dye. Check the expiration date and ensure it has been stored correctly at 4°C and protected from light, especially when in solution.[1][2] Prepare a fresh working solution from your stock. If you suspect the stock has degraded, it is best to use a new vial.
Q2: Could the health of my cells be affecting the staining intensity?
A2: Yes, absolutely. This compound is a cationic styryl dye that accumulates in mitochondria, and its uptake is dependent on the mitochondrial membrane potential.[3] Unhealthy or apoptotic cells often have depolarized mitochondria, which will result in significantly weaker staining. Ensure your cells are healthy and in the logarithmic growth phase before staining.
Q3: What is the optimal concentration of this compound for staining?
A3: The optimal concentration can vary depending on the cell type. A general starting point for the working solution is between 5-10 µM.[4] However, it is highly recommended to perform a concentration titration to determine the ideal concentration for your specific cells and experimental conditions. Insufficient dye concentration is a common cause of weak signals.
Q4: How long should I incubate my cells with this compound?
A4: Incubation times can range from 10 to 60 minutes at room temperature or 37°C.[4][5] Shorter incubation times may not be sufficient for the dye to accumulate in the mitochondria, leading to a weak signal. We recommend starting with a 30-minute incubation and optimizing from there. For some applications, like in zebrafish neuromasts, a 15-20 minute incubation is sufficient.[6][7]
Q5: Can photobleaching cause a weak this compound signal?
A5: Yes, this compound is susceptible to photobleaching, especially with intense or prolonged exposure to the excitation light.[7] To minimize photobleaching, reduce the exposure time and excitation light intensity during image acquisition. It is also good practice to work in the dark as much as possible once the dye has been added to the cells.[7]
Q6: I see diffuse cytoplasmic fluorescence instead of distinct mitochondrial staining. What could be the cause?
A6: Diffuse cytoplasmic staining can occur if the this compound concentration is too high or the incubation time is too long.[8] This can lead to non-specific binding of the dye. Try reducing both the concentration and incubation time. It can also be a sign of compromised cell membrane integrity in unhealthy cells.
Q7: Is it possible to fix cells after this compound staining?
A7: this compound is primarily used for staining live cells, as its accumulation is dependent on active mitochondrial membrane potential.[1] Fixation will disrupt the mitochondrial membrane potential, and therefore, staining of fixed cells is not recommended.[9]
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 10 mM in DMSO | Store at -20°C or -80°C, protected from light.[4] |
| This compound Working Solution | 0.5 - 10 µM in serum-free media or PBS | Optimal concentration should be determined empirically.[4][5] |
| Incubation Time | 10 - 60 minutes | Varies with cell type and temperature.[4][5] |
| Incubation Temperature | Room Temperature or 37°C | 37°C may increase uptake in some cell types.[7] |
| Excitation Wavelength | ~461-550 nm | [1][5] |
| Emission Wavelength | ~573-589 nm | [1][5] |
Detailed Experimental Protocol: this compound Staining of Adherent Cells
This protocol provides a general guideline for staining adherent cells with this compound. Optimization may be required for different cell lines and experimental setups.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Adherent cells cultured on coverslips or in imaging-compatible plates
Procedure:
-
Preparation of this compound Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to make a 10 mM stock solution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[4]
-
-
Preparation of this compound Working Solution (5-10 µM):
-
Immediately before use, dilute the 10 mM this compound stock solution in pre-warmed (37°C) serum-free cell culture medium or PBS to a final working concentration of 5-10 µM.[4] The optimal concentration should be determined for each cell type.
-
-
Cell Preparation:
-
Grow adherent cells on sterile coverslips in a petri dish or in a multi-well imaging plate to the desired confluency.
-
Gently aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed serum-free medium or PBS.
-
-
Staining:
-
Add a sufficient volume of the this compound working solution to completely cover the cells.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[4]
-
-
Washing:
-
Aspirate the this compound working solution.
-
Wash the cells two to three times with pre-warmed serum-free medium or PBS to remove excess dye.[4]
-
-
Imaging:
-
Mount the coverslip on a microscope slide with a drop of mounting medium or add fresh serum-free medium/PBS to the imaging plate.
-
Immediately image the cells using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~461-550 nm / ~573-589 nm).[1][5] Minimize exposure to the excitation light to prevent photobleaching.
-
Signaling Pathway and Logical Relationships
dot
Caption: Logical relationships in the this compound staining process.
References
- 1. biotium.com [biotium.com]
- 2. thomassci.com [thomassci.com]
- 3. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. yeasenbio.com [yeasenbio.com]
Technical Support Center: Troubleshooting Daspei Background Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address high background fluorescence issues encountered during experiments with Daspei, a fluorescent dye used to stain mitochondria in live cells.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence when using this compound?
High background fluorescence in this compound staining experiments can originate from several sources:
-
Excess unbound dye: Insufficient washing after staining can leave residual this compound in the imaging medium, contributing to a general background haze.[5][6]
-
Nonspecific binding: this compound may bind to cellular components other than mitochondria or to the surface of the culture vessel.[5][7]
-
Cellular autofluorescence: Some cell types naturally exhibit fluorescence (autofluorescence), which can interfere with the this compound signal.[7][8]
-
Imaging medium components: Phenol red and riboflavin, common components of cell culture media, can be fluorescent and increase background noise.[9][10]
-
Inappropriate imaging vessels: Plastic-bottom dishes often have higher intrinsic fluorescence compared to glass-bottom dishes.[7]
-
Suboptimal dye concentration: Using a concentration of this compound that is too high can lead to increased nonspecific binding and background.[7][8][11]
Q2: I'm observing high background in all my wells, including my no-stain control. What could be the cause?
If your no-stain control also shows high background, the issue is likely not with the this compound dye itself. The potential culprits are:
-
Autofluorescence: The cells or tissue being imaged may have high levels of endogenous fluorophores.[8]
-
Culture medium: The medium used for imaging may contain fluorescent compounds like phenol red.[9]
-
Imaging plate/dish: The plastic of the culture vessel may be autofluorescent.[7]
To troubleshoot, try imaging your unstained cells in a phenol red-free medium and using a glass-bottom plate.
Q3: My this compound staining is weak, and the background is high. What should I do?
This issue suggests a poor signal-to-noise ratio. Here are a few steps to address this:
-
Optimize this compound concentration: The concentration of the dye may be too low for your specific cell type and experimental conditions. A titration experiment to determine the optimal concentration is recommended.[7][8]
-
Check cell health: this compound accumulation depends on the mitochondrial membrane potential.[1][2][3] Unhealthy or dying cells may have depolarized mitochondria, leading to reduced this compound uptake and weaker signal.
-
Optimize incubation time: Ensure you are incubating the cells with this compound for a sufficient amount of time to allow for uptake into the mitochondria. One protocol suggests a 15-minute incubation was sufficient to label hair cells in zebrafish larvae with no background staining.[12]
-
Washing steps: While thorough washing is important to reduce background, excessive washing could also lead to signal loss.[5] Optimize the number and duration of washes.
Q4: Can the way I prepare my this compound stock solution affect background fluorescence?
Yes. It is crucial to properly dissolve and store the this compound stock solution. This compound is typically dissolved in DMSO to create a concentrated stock.[13][14] Ensure the DMSO is of high quality and anhydrous. Store the stock solution protected from light at 4°C or frozen at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1][14] Degradation of the dye can contribute to increased background fluorescence.[6]
Troubleshooting Guides and Experimental Protocols
Optimizing this compound Concentration
High background can often be attributed to a suboptimal dye concentration. A titration experiment is the most effective way to determine the ideal concentration for your specific cell type and experimental conditions.
Objective: To identify the this compound concentration that provides the brightest mitochondrial staining with the lowest background.
Methodology:
-
Cell Seeding: Plate your cells at the desired density in a multi-well imaging plate (preferably glass-bottom) and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in a phenol red-free imaging medium. A good starting point is to test concentrations below, at, and above the typically recommended concentration (e.g., if the recommendation is 10 µM, test 1 µM, 5 µM, 10 µM, 20 µM, and 50 µM).
-
Staining: Remove the culture medium from the cells and add the different this compound dilutions to the wells. Include a "no-stain" control well containing only the imaging medium.
-
Incubation: Incubate the cells for the recommended time (e.g., 15-30 minutes) at the appropriate temperature, protected from light.
-
Washing: Gently wash the cells 2-3 times with a buffered saline solution like PBS to remove unbound dye.[7]
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~461/589 nm).[1] Use consistent imaging settings (e.g., exposure time, gain) across all wells.
-
Analysis: Visually inspect the images and quantify the signal-to-noise ratio for each concentration. The optimal concentration will yield bright, specific mitochondrial staining with minimal background fluorescence in the cytoplasm and extracellular space.
| Parameter | Recommendation |
| Cell Seeding Density | Varies by cell type; aim for 50-70% confluency |
| Imaging Plate | Glass-bottom multi-well plate |
| Imaging Medium | Phenol red-free medium |
| This compound Concentration Range | Titrate around the recommended concentration (e.g., 1-50 µM) |
| Incubation Time | 15-30 minutes (can be optimized) |
| Washing Steps | 2-3 times with PBS |
Visualization of Workflows and Pathways
Troubleshooting Workflow for High this compound Background
The following diagram outlines a logical workflow to identify and resolve the source of high background fluorescence in your this compound staining experiments.
Caption: A troubleshooting workflow for high this compound background fluorescence.
This compound Staining Mechanism
Understanding how this compound labels mitochondria is key to interpreting staining patterns and troubleshooting issues. This compound is a cationic dye, and its accumulation within the mitochondria is dependent on the mitochondrial membrane potential.
Caption: Mechanism of this compound uptake and accumulation in mitochondria.
References
- 1. biotium.com [biotium.com]
- 2. Invitrogen™ this compound (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]
- 3. This compound [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. ibidi.com [ibidi.com]
- 10. benchchem.com [benchchem.com]
- 11. sinobiological.com [sinobiological.com]
- 12. researchgate.net [researchgate.net]
- 13. Vital Dye Uptake of YO-PRO-1 and this compound Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. depts.washington.edu [depts.washington.edu]
Daspei Phototoxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the phototoxic effects of Daspei, a fluorescent dye used for mitochondrial staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (2-(4-dimethylaminostyryl)-N-ethylpyridinium iodide) is a cationic styryl dye used to stain mitochondria in living cells.[1] Its accumulation in mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[2] Therefore, it is often used to assess mitochondrial function and health. A higher fluorescence intensity generally indicates a higher mitochondrial membrane potential.
Q2: What is phototoxicity and how does it relate to this compound?
Phototoxicity is cell damage or death induced by light in the presence of a photosensitizing agent, in this case, this compound. During fluorescence microscopy, the excitation light can interact with this compound, leading to the generation of reactive oxygen species (ROS).[3] This can subsequently cause cellular damage, including mitochondrial depolarization.[2]
Q3: What are the common signs of this compound-induced phototoxicity during live-cell imaging?
Common signs of this compound phototoxicity include:
-
Rapid fading or loss of the fluorescent signal: This can occur as the mitochondrial membrane depolarizes, causing this compound to leak out of the mitochondria.[2]
-
Changes in mitochondrial morphology: Mitochondria may appear swollen or fragmented.
-
Cellular stress indicators: Blebbing of the plasma membrane, formation of vacuoles, and eventually, cell detachment and death.
-
Altered cellular processes: Inhibition of cell proliferation, or induction of apoptosis.
Q4: Are there less phototoxic alternatives to this compound for mitochondrial staining?
Yes, several other fluorescent dyes are available for mitochondrial staining, some of which may exhibit lower phototoxicity depending on the experimental conditions. These include:
-
MitoTracker Dyes (e.g., MitoTracker Red CMXRos, MitoTracker Green FM): These are popular alternatives. Some MitoTracker dyes covalently bind to mitochondrial proteins, making the signal more stable after fixation.[4] However, they can also be phototoxic.[5]
-
TMRM (Tetramethylrhodamine, methyl ester) and TMRE (Tetramethylrhodamine, ethyl ester): These are potentiometric dyes used for quantitative measurements of ΔΨm and are considered by some to be better suited for this purpose than some MitoTrackers under certain conditions.[6]
-
JC-1: This ratiometric dye can provide a more quantitative measure of mitochondrial membrane potential, shifting from red to green fluorescence as the potential decreases.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid signal loss or "blinking" of this compound fluorescence. | Mitochondrial depolarization due to phototoxicity. [2] | - Reduce excitation light intensity to the lowest level that provides a detectable signal.- Decrease the exposure time per frame.- Increase the time interval between image acquisitions in a time-lapse experiment.- Consider using a more sensitive camera or a higher numerical aperture objective to improve signal collection with less excitation light. |
| Cells show signs of stress (blebbing, rounding, detachment) during or after imaging. | Cellular damage from phototoxicity. | - Implement the solutions for rapid signal loss.- Use an imaging medium containing antioxidants (e.g., Trolox, ascorbic acid) to scavenge reactive oxygen species.- Maintain optimal cell culture conditions (temperature, CO2, humidity) during imaging using a stage-top incubator. |
| This compound signal appears diffuse in the cytoplasm instead of localized to mitochondria. | Loss of mitochondrial membrane potential, leading to dye leakage. [2] | - Confirm that the cells are healthy before staining.- Use a lower this compound concentration for staining.- Minimize the duration of light exposure during focusing and image acquisition. |
| Inconsistent staining or high background. | Suboptimal staining protocol. | - Optimize the this compound concentration and incubation time for your specific cell type.- Ensure proper washing steps to remove excess dye before imaging.[8] |
Quantitative Data Summary
While direct, comprehensive quantitative comparisons of this compound's phototoxicity against all other mitochondrial dyes are limited in the literature, the following table summarizes key characteristics to aid in dye selection. Researchers are encouraged to perform their own validation experiments to determine the optimal dye and imaging conditions for their specific application.
| Dye | Mechanism of Action | Reported Advantages | Reported Disadvantages | Excitation/Emission (nm) |
| This compound | Accumulates in mitochondria based on ΔΨm.[2] | Good labeling properties.[8] | Can be phototoxic, leading to mitochondrial depolarization and signal loss with intense illumination.[2] | ~461 / 589[9] |
| MitoTracker Red CMXRos | Accumulates in mitochondria based on ΔΨm and covalently binds to mitochondrial proteins.[4] | Signal is well-retained after fixation.[4] | Can exhibit phototoxicity.[5] | ~579 / 599 |
| MitoTracker Green FM | Accumulates in mitochondria largely independent of ΔΨm.[2] | Good marker for total mitochondrial mass, can be used in fixed cells.[10] | May not be suitable for assessing mitochondrial membrane potential. | ~490 / 516 |
| TMRM | Accumulates in mitochondria based on ΔΨm.[6] | Preferred for quantitative measurements of ΔΨm.[1] | Can have inhibitory effects on the electron transport chain.[5] | ~548 / 573 |
| JC-1 | Forms red aggregates in healthy mitochondria (high ΔΨm) and green monomers in the cytoplasm upon depolarization.[7] | Ratiometric measurement provides a more quantitative assessment of ΔΨm.[7] | Requires detection in two channels. | Monomer: ~514/529, Aggregate: ~585/590[1] |
Experimental Protocols
Protocol 1: Assessing Cell Viability Post-Daspei Imaging using DAPI Staining
This protocol allows for the quantification of cell death following fluorescence microscopy of this compound-stained cells.
Materials:
-
This compound-stained and imaged cells on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) stock solution (e.g., 1 mg/mL)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Post-Imaging Fixation: Immediately after live-cell imaging of this compound-stained cells, carefully remove the imaging medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
DAPI Staining: Prepare a working solution of DAPI in PBS (e.g., 300 nM).[11]
-
Incubate the fixed cells with the DAPI working solution for 5 minutes at room temperature, protected from light.[12]
-
Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a DAPI filter set.
-
Analysis: Count the total number of cells (all DAPI-stained nuclei) and the number of cells exhibiting condensed or fragmented nuclei (a hallmark of apoptosis). Compare the percentage of dead/apoptotic cells in the imaged group to a control group that was stained with this compound but not subjected to imaging.
Protocol 2: Measuring Mitochondrial Membrane Potential Changes using JC-1
This protocol can be used to quantify the extent of mitochondrial depolarization induced by this compound phototoxicity.
Materials:
-
Cells cultured in appropriate plates
-
This compound
-
JC-1 Assay Kit
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a positive control for depolarization
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Stain one set of cells with this compound according to your standard protocol.
-
Imaging: Expose a subset of the this compound-stained cells to the imaging conditions you wish to test for phototoxicity. Include a control group of this compound-stained cells that are not imaged.
-
JC-1 Staining: After imaging, remove the media from all wells (imaged and non-imaged controls).
-
Prepare the JC-1 staining solution according to the manufacturer's protocol.[13] A typical final concentration is 2 µM.[7]
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[13]
-
Washing: Gently wash the cells with assay buffer as recommended by the JC-1 kit manufacturer.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or depolarized cells will show green fluorescent JC-1 monomers in the cytoplasm.[7]
-
Plate Reader/Flow Cytometry: Measure the fluorescence intensity at both the green (~525 nm) and red (~590 nm) emission wavelengths. The ratio of red to green fluorescence is proportional to the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.[7][13]
-
-
Controls: Include a positive control for depolarization by treating a set of non-imaged cells with CCCP (e.g., 10-50 µM for 20-30 minutes) before or during JC-1 staining.[7][14]
Visualizations
Caption: Signaling pathway of this compound-induced phototoxicity leading to apoptosis.
References
- 1. aurogene.eu [aurogene.eu]
- 2. depts.washington.edu [depts.washington.edu]
- 3. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Curse of the Red Pearl: A Fibroblast-Specific Pearl-Necklace Mitochondrial Phenotype Caused by Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. resources.revvity.com [resources.revvity.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. astorscientific.us [astorscientific.us]
- 13. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JC-1 Experiment Common Questions and Solutions [elabscience.com]
Technical Support Center: Optimizing DASPEI Signal-to-Noise Ratio
Welcome to the technical support center for optimizing the signal-to-noise ratio (SNR) in your DASPEI-based fluorescence microscopy experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues and achieving high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent vital dye that selectively stains mitochondria in living cells.[1][2][3] It is commonly used to assess mitochondrial membrane potential, which is an indicator of cell health and metabolic activity. A primary application is the visualization of mechanosensory hair cells in the lateral line of zebrafish neuromasts for studies on ototoxicity and neurotoxicity.[4][5][6]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The optimal excitation and emission wavelengths for this compound are approximately 461 nm and 589 nm, respectively, in methanol.[1][3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically prepared as a stock solution in distilled water or DMSO.[7] It is recommended to store the stock solution at 4°C and protected from light.[1][3] For long-term storage, aliquoting and freezing at -20°C can prevent repeated freeze-thaw cycles.[7]
Q4: Can this compound be used in fixed cells?
A4: this compound is primarily intended for use in live cells as its accumulation in mitochondria is dependent on the mitochondrial membrane potential.[7] While some studies have reported retention of this compound after paraformaldehyde fixation, the signal intensity is often significantly reduced and may not be reliable for quantitative analysis.[8]
Q5: Is this compound phototoxic to cells?
A5: Like many fluorescent dyes, prolonged exposure to high-intensity light can lead to phototoxicity with this compound, potentially causing damage to the cells under observation. It is crucial to minimize light exposure and use the lowest possible laser power necessary to acquire a sufficient signal.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound staining experiments.
High Background Signal
A high background signal can obscure the specific this compound fluorescence, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| This compound concentration is too high. | Reduce the final concentration of this compound in your working solution. Titrate the concentration to find the optimal balance between signal intensity and background noise. |
| Incubation time is too long. | Decrease the incubation time. For zebrafish neuromasts, a 15-minute incubation is often sufficient to label hair cells with minimal background.[1] |
| Inadequate washing after staining. | Ensure thorough washing with fresh embryo medium or an appropriate buffer after incubation to remove unbound dye. |
| Autofluorescence of the sample. | Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a quencher or selecting imaging channels that minimize autofluorescence. |
| Contaminated reagents or consumables. | Use high-quality, fresh reagents and clean, non-fluorescent slides and coverslips. |
Weak or No Signal
A weak or absent this compound signal can be due to several factors related to cell health, staining protocol, or imaging setup.
| Potential Cause | Recommended Solution |
| Low mitochondrial membrane potential. | This compound accumulation is dependent on mitochondrial membrane potential. If cells are unhealthy or dying, the signal will be weak. Ensure optimal cell culture conditions. |
| This compound concentration is too low. | Increase the this compound concentration in your working solution. Perform a titration to find the optimal concentration. |
| Incubation time is too short. | Increase the incubation time to allow for sufficient dye uptake. |
| Incorrect filter sets or imaging parameters. | Verify that the excitation and emission filters on your microscope are appropriate for this compound's spectral profile (Ex/Em: ~461/589 nm).[1][3] Optimize laser power, exposure time, and detector gain. |
| Photobleaching. | Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure time. Consider using an anti-fade mounting medium if applicable. |
Phototoxicity and Photobleaching
Excessive light exposure can damage cells and quench the fluorescent signal.
| Potential Cause | Recommended Solution |
| High laser power. | Use the lowest laser power that provides a detectable signal. |
| Long exposure times. | Minimize exposure times, especially for time-lapse imaging. |
| Repeated imaging of the same area. | Limit the number of acquisitions for a single field of view. |
| Oxygen-mediated photodamage. | For sensitive samples, consider using an oxygen-scavenging system or antioxidants like Trolox in the imaging medium to reduce the formation of reactive oxygen species. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from studies using this compound to assess cellular health.
Table 1: Effect of Ototoxic Agent on this compound Staining in Zebrafish Neuromasts
| Treatment | Average this compound-Stained Area (µm²) | Reduction in Stained Area (%) |
| Control | 258.6 ± 105.4 | N/A |
| 125 µM Neomycin | 128.7 ± 89.1 | ~50% |
Data adapted from a study on neomycin-induced hair cell damage in zebrafish. The reduction in this compound-stained area indicates a loss of viable hair cells.
Table 2: Recommended this compound Staining Parameters for Zebrafish Neuromasts
| Parameter | Recommended Value | Rationale |
| This compound Concentration | 0.005% | Provides sufficient signal in hair cells with low background.[1][4] |
| Incubation Time | 15 minutes | Adequate for dye uptake by mitochondria-rich hair cells while minimizing non-specific staining.[1] |
| Wash Steps | 2-3 washes with fresh embryo medium | Removes unbound dye to reduce background fluorescence.[4] |
Experimental Protocols
Detailed Protocol for this compound Staining of Zebrafish Neuromasts
This protocol is optimized for assessing hair cell viability in the lateral line of larval zebrafish.
Materials:
-
This compound powder
-
Distilled water or DMSO for stock solution
-
Zebrafish embryo medium
-
Larval zebrafish (5-7 days post-fertilization)
-
Microscope slides with depressions or 96-well plates
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in distilled water or DMSO to a stock concentration of 1 mg/mL.
-
Store the stock solution at 4°C, protected from light. For longer-term storage, aliquot and freeze at -20°C.
-
-
Prepare this compound Working Solution:
-
Dilute the stock solution in zebrafish embryo medium to a final concentration of 0.005%.
-
-
Staining:
-
Transfer larval zebrafish into the this compound working solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Washing:
-
After incubation, carefully remove the this compound solution.
-
Wash the larvae 2-3 times with fresh zebrafish embryo medium to remove excess dye.
-
-
Mounting and Imaging:
-
Mount the larvae on a depression slide or in a 96-well plate.
-
Image using a fluorescence microscope with excitation and emission wavelengths appropriate for this compound (e.g., excitation around 460 nm and emission around 590 nm).
-
Minimize light exposure to prevent phototoxicity and photobleaching.
-
Visualizations
Experimental Workflow for this compound Staining
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized method to assess ototoxic effects in the lateral line of zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coil Combination Using OpTIMUS Results in Improved Signal‐to‐Noise Ratios of In Vivo MR Spectra Acquired at 7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Daspei Precipitation in Experimental Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing and resolving precipitation issues encountered with Daspei, a fluorescent dye used to measure mitochondrial membrane potential. By understanding the properties of this compound and the factors that influence its solubility, researchers can ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide) is a cationic, styryl dye used to stain mitochondria in living cells.[1][2][3] Its fluorescence intensity is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial health and function in studies of cell viability, apoptosis, and drug toxicity.[4][5]
Q2: Why is my this compound solution precipitating?
Precipitation of this compound in your experimental media can be attributed to several factors, including:
-
Improper stock solution preparation and storage: this compound has limited solubility in aqueous solutions.
-
Suboptimal working solution preparation: The method of dilution and the components of the media can significantly impact solubility.
-
Environmental factors: Temperature and pH fluctuations can reduce this compound's stability in solution.
-
Interactions with media components: Certain components in complex cell culture media can interact with this compound, leading to precipitation.
Q3: I observed a precipitate in my cell culture media after adding this compound. What should I do?
First, visually inspect your stock solution for any precipitate. If the stock solution is clear, the issue likely occurred during the preparation of the working solution or due to interactions with the experimental media. It is generally not recommended to use a solution with a visible precipitate, as the effective concentration of the dye will be unknown. Prepare a fresh working solution following the recommended protocols.
Q4: Can I filter my this compound solution to remove the precipitate?
Filtering a precipitated this compound solution is not recommended. This will remove the precipitated dye, leading to an unknown and lower final concentration in your experiment, which will affect the accuracy and reproducibility of your results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to this compound precipitation.
| Potential Cause | Observation | Recommended Solution(s) |
| Improper Stock Solution Preparation | Precipitate is visible in the DMSO stock solution. | - Ensure you are using anhydrous DMSO.[2] - Gently warm the stock solution to 37°C and vortex to redissolve the precipitate. - If the precipitate does not dissolve, prepare a fresh stock solution. |
| Poor Aqueous Solubility | Precipitate forms immediately upon diluting the DMSO stock into aqueous media. | - Prepare the working solution immediately before use.[2] - Dilute the this compound stock solution in serum-free media or a simple buffer like PBS.[2] - Increase the rate of mixing when adding the stock solution to the media. - Lower the final concentration of this compound in the working solution. |
| Temperature Effects | Precipitation occurs after the working solution has been at room temperature or 37°C for some time. | - Use pre-warmed (37°C) media for preparing the working solution to minimize temperature shock. - Store the working solution protected from light and use it as quickly as possible.[1][2] |
| pH Instability | The pH of your media is outside the optimal range, potentially causing the dye to become less soluble. | - Ensure the pH of your cell culture media is within the recommended physiological range (typically 7.2-7.4). - Avoid large pH shifts during your experiment. |
| Interaction with Media Components | Precipitation is observed only in specific types of complex media (e.g., containing high concentrations of certain salts or proteins). | - If possible, switch to a simpler, serum-free medium for the duration of the this compound staining. - Perform a small-scale test to check for precipitation in your specific media formulation before staining your experimental samples. |
Experimental Protocols
This compound Stock Solution Preparation
-
Reconstitution: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).[2] Ensure the powder is fully dissolved by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light.[2] Stored properly, the DMSO stock solution is stable for at least one year.[2]
| Parameter | Value |
| Solvent | Anhydrous DMSO |
| Concentration | 10 mM |
| Storage Temperature | -20°C or -80°C |
| Storage Stability | ≥ 1 year |
This compound Working Solution Preparation and Cell Staining
-
Pre-warm Media: Pre-warm the desired volume of serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to 37°C.
-
Dilution: Immediately before use, dilute the 10 mM this compound stock solution into the pre-warmed media to the final working concentration (typically 5-10 µM).[2] Mix thoroughly by inversion or gentle vortexing.
-
Staining: Replace the culture medium of your cells with the this compound working solution and incubate under your standard experimental conditions.
-
Observation: Proceed with fluorescence microscopy or other analytical methods.
Signaling Pathways and Experimental Workflows
Mechanism of this compound in Reporting Mitochondrial Membrane Potential
This compound is a cationic dye that accumulates in mitochondria in response to the negative mitochondrial membrane potential (ΔΨm), which is typically between -150 to -180 mV.[4] A higher ΔΨm leads to greater accumulation and a corresponding increase in fluorescence intensity. Conversely, a decrease in ΔΨm, often an early indicator of apoptosis, results in reduced this compound accumulation and lower fluorescence.[6][7]
Figure 1. Accumulation of this compound in energized mitochondria.
This compound in the Context of Apoptosis Signaling
Changes in mitochondrial membrane potential are a key event in the intrinsic pathway of apoptosis. Various cellular stressors can lead to the dissipation of ΔΨm, which is a point of no return for the cell, committing it to apoptosis.
Figure 2. Role of ΔΨm in the intrinsic apoptosis pathway.
Experimental Workflow for Troubleshooting this compound Precipitation
Figure 3. A logical workflow for troubleshooting this compound precipitation.
References
- 1. biotium.com [biotium.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 4. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Daspei off-target effects in cellular imaging
Welcome to the technical support center for Daspei, a fluorescent dye used for cellular imaging. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cellular imaging?
This compound (2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide) is a cationic styryl dye used to stain mitochondria in living cells.[1][2][3][4][5] Its accumulation within mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[6]
Q2: What are the excitation and emission wavelengths of this compound?
The approximate excitation and emission maxima for this compound are 461 nm and 589 nm, respectively, when measured in methanol.[2] However, another source suggests excitation/emission wavelengths of 550/573 nm.[1] It is recommended to determine the optimal settings for your specific instrumentation and experimental conditions.
Q3: Is this compound suitable for use in fixed cells?
No, this compound is intended for use in live cells as its accumulation in mitochondria is dependent on the mitochondrial membrane potential, which is lost upon cell fixation.[2]
Q4: How should this compound be stored?
This compound powder should be stored at 4°C and protected from light.[2] A stock solution, typically prepared in DMSO, should be aliquoted and stored at -20°C or -80°C, also protected from light.[1]
Q5: What is the mechanism of this compound uptake into mitochondria?
This compound is a cationic dye that accumulates in mitochondria due to the negative electrochemical potential across the inner mitochondrial membrane. This process is dependent on a healthy mitochondrial membrane potential.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | 1. Low Dye Concentration: The working solution concentration may be too low for the specific cell type or experimental conditions. 2. Short Incubation Time: The incubation period may not be sufficient for the dye to accumulate in the mitochondria. 3. Cell Health Issues: Compromised cell health can lead to a loss of mitochondrial membrane potential, preventing dye accumulation. 4. Incorrect Filter Sets: The fluorescence microscope may not be equipped with the appropriate filters for this compound's excitation and emission spectra. | 1. Optimize Dye Concentration: Titrate the this compound working solution concentration, typically in the range of 5-10 µM, to find the optimal concentration for your cells.[1] 2. Increase Incubation Time: Extend the incubation time, generally between 15 to 60 minutes, to allow for sufficient dye uptake.[1][7] 3. Check Cell Viability: Assess cell viability using a standard assay (e.g., Trypan Blue). Ensure cells are healthy and metabolically active during the staining procedure. 4. Verify Filter Compatibility: Confirm that the filter sets on your microscope are appropriate for this compound's spectral properties (see FAQ 2). |
| High Background Fluorescence | 1. Excess Dye: Incomplete removal of the this compound working solution can result in high background signal. 2. Non-specific Binding: this compound may non-specifically bind to other cellular components or the culture dish. 3. Broad Emission Spectrum: this compound has a broad emission spectrum, which can lead to signal bleed-through into other channels.[7] | 1. Thorough Washing: After incubation, wash the cells 2-3 times with a pre-warmed, serum-free medium or PBS to remove unbound dye.[1] 2. Use of Serum-Free Medium: Perform the staining in a serum-free medium, as serum proteins can sometimes contribute to background fluorescence. 3. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the this compound signal from other fluorophores. Otherwise, use appropriate emission filters to minimize bleed-through. |
| Phototoxicity or Signal Loss During Imaging | 1. Intense Illumination: Prolonged exposure to high-intensity excitation light can lead to phototoxicity and photobleaching of the dye.[7] 2. Mitochondrial Depolarization: Phototoxic effects can cause mitochondrial depolarization, leading to the release of this compound from the mitochondria and a decrease in signal.[7] | 1. Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time that still provides an adequate signal. 2. Use Anti-fade Reagents: If compatible with live-cell imaging, consider using an anti-fade reagent. 3. Time-lapse Imaging Considerations: For time-lapse experiments, reduce the frequency of image acquisition to minimize light-induced damage. |
| Inconsistent Staining Across a Cell Population | 1. Heterogeneous Cell Population: The cell population may have varying levels of metabolic activity or mitochondrial membrane potential. 2. Uneven Dye Distribution: The this compound working solution may not have been evenly distributed across the cells. | 1. Analyze Sub-populations: Use flow cytometry to analyze the distribution of this compound staining and identify different cell sub-populations. 2. Ensure Even Application: Gently agitate the culture dish after adding the this compound working solution to ensure it covers all cells evenly.[1] |
| Unexpected Staining of Other Structures | 1. Labeling of Presynaptic Nerve Endings: In neuronal cells, this compound has been observed to label presynaptic nerve endings.[1] 2. Non-specific Staining in Whole Organisms: In vivo applications, such as in zebrafish larvae, may result in relatively non-specific staining of the entire organism.[3][4][5] | 1. Co-localization Studies: Use other organelle-specific markers to confirm the mitochondrial localization of the this compound signal. 2. Optimize Staining Protocol for In Vivo Use: For whole-organism imaging, adjust the dye concentration and incubation time to improve specificity. |
| Toxicity with Repeated Staining | 1. Cumulative Phototoxicity: Repeated exposure to the dye and excitation light can be toxic to cells.[8] | 1. Limit Repeated Staining: Avoid repeated staining of the same cell population whenever possible. For longitudinal studies, consider alternative methods or genetically encoded mitochondrial markers. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | 2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide | [2] |
| Molecular Weight | 380 g/mol | [2] |
| Excitation Maximum (in MeOH) | 461 nm | [2] |
| Emission Maximum (in MeOH) | 589 nm | [2] |
| Alternative Excitation/Emission | 550 nm / 573 nm | [1] |
| Recommended Stock Solution | 10 mM in DMSO | [1] |
| Recommended Working Concentration | 5-10 µM | [1] |
| Typical Incubation Time | 15-60 minutes | [1][7] |
Experimental Protocols
Protocol 1: Staining Adherent Cells
-
Cell Preparation: Culture adherent cells on sterile coverslips or in a multi-well plate to the desired confluency.
-
Prepare this compound Working Solution: Immediately before use, dilute the 10 mM this compound stock solution in a pre-warmed, serum-free cell culture medium or PBS to a final concentration of 5-10 µM.[1]
-
Staining:
-
Remove the culture medium from the cells.
-
Add a sufficient volume of the this compound working solution to completely cover the cells.
-
Incubate at room temperature or 37°C for 30-60 minutes, protected from light.[1]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed, serum-free medium or PBS for 5 minutes each wash to remove any unbound dye.[1]
-
-
Imaging: Observe the stained cells using a fluorescence microscope with appropriate filter sets.
Protocol 2: Staining Suspension Cells
-
Cell Preparation:
-
Prepare this compound Working Solution: Immediately before use, dilute the 10 mM this compound stock solution in a pre-warmed, serum-free cell culture medium or PBS to a final concentration of 5-10 µM.[1]
-
Staining:
-
Add 1 mL of the this compound working solution to the cell suspension.
-
Incubate at room temperature for 30-60 minutes, protected from light.[1]
-
-
Washing:
-
Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.
-
Wash the cell pellet twice with PBS for 5 minutes each, centrifuging after each wash.[1]
-
-
Imaging/Analysis: Resuspend the final cell pellet in 1 mL of serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[1]
Visualizations
Caption: Experimental workflow for staining adherent cells with this compound.
Caption: Simplified signaling pathway of this compound's mitochondrial accumulation.
Caption: Troubleshooting logic for weak or no this compound staining.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. biotium.com [biotium.com]
- 3. This compound [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. depts.washington.edu [depts.washington.edu]
- 8. An Assay for Lateral Line Regeneration in Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
improving Daspei staining efficiency in specific cell types
Welcome to the technical support center for Daspei staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their this compound staining experiments for specific cell types.
Troubleshooting Guide
This section addresses common issues encountered during this compound staining.
| Issue | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal | 1. Low Mitochondrial Membrane Potential: this compound accumulation is dependent on a healthy mitochondrial membrane potential. Cells that are unhealthy, apoptotic, or treated with mitochondrial uncouplers will exhibit reduced staining.[1][2][3][4] 2. Insufficient Dye Concentration: The concentration of this compound may be too low for the specific cell type or density. 3. Inadequate Incubation Time: The incubation period may not be long enough for sufficient dye accumulation in the mitochondria.[5][6] 4. Incorrect Filter Sets: Using improper excitation and emission filters on the microscope will result in poor signal detection. This compound has an excitation/emission maximum of approximately 461/589 nm in methanol.[1] 5. Photobleaching: Excessive exposure to excitation light can cause the fluorescent signal to fade. | 1. Use Healthy Cells: Ensure that cells are in a healthy state during the experiment. Include a positive control with healthy, untreated cells. For a negative control, cells can be treated with a mitochondrial membrane potential uncoupler like CCCP.[7] 2. Optimize Dye Concentration: Perform a concentration titration to determine the optimal this compound concentration for your specific cell type. A starting range of 5-10 µM is recommended for mammalian cells.[5] 3. Optimize Incubation Time: Test a range of incubation times, for example, from 15 to 60 minutes, to find the optimal duration for your experiment.[5][6][8] 4. Use Appropriate Filters: Ensure that the microscope's filter sets are appropriate for this compound's excitation and emission spectra. 5. Minimize Light Exposure: Reduce the intensity and duration of light exposure during imaging. Use an anti-fade mounting medium if applicable. |
| High Background Fluorescence | 1. Excessive Dye Concentration: Using too much this compound can lead to non-specific binding and high background signal.[8] 2. Insufficient Washing: For protocols that include wash steps, inadequate washing may leave residual dye in the medium, contributing to background fluorescence.[5][6] 3. Cellular Autofluorescence: Some cell types naturally exhibit autofluorescence, which can interfere with the this compound signal. | 1. Titrate Dye Concentration: Lower the concentration of this compound used for staining. 2. Thorough Washing: If your protocol includes washing, ensure that the cells are washed sufficiently with fresh medium or PBS to remove any unbound dye.[5][6] 3. Include Unstained Controls: Image unstained cells using the same settings to determine the level of autofluorescence. If autofluorescence is high, it may be necessary to use spectral unmixing or select a different fluorescent probe. |
| Uneven or Patchy Staining | 1. Uneven Dye Distribution: The this compound working solution may not have been mixed thoroughly or applied evenly to the cells. 2. Cell Clumping: Clumped cells may not be uniformly exposed to the staining solution. | 1. Ensure Proper Mixing: Gently mix the this compound working solution before and during application to the cells. 2. Use a Single-Cell Suspension: For suspension cells, ensure they are well-dispersed. For adherent cells, ensure they are seeded at an appropriate density to avoid clumping. |
| Cell Toxicity or Death | 1. High Dye Concentration: Although generally considered to have low toxicity, very high concentrations of this compound may be harmful to some cell types. 2. Prolonged Incubation: Extended exposure to the dye, especially at higher concentrations, could induce cytotoxicity. | 1. Reduce Dye Concentration: Use the lowest effective concentration of this compound. 2. Shorten Incubation Time: Minimize the incubation time to what is necessary for adequate staining. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent dye that specifically stains mitochondria in living cells.[1] It is a cationic molecule that accumulates in mitochondria due to the negative mitochondrial membrane potential maintained by healthy, respiring cells.[2][3] The intensity of this compound fluorescence can be used as an indicator of mitochondrial membrane potential.[1][7]
Q2: Can I use this compound to stain fixed cells?
A2: this compound is primarily used for staining live cells as its accumulation is dependent on an active mitochondrial membrane potential.[1] Fixation methods that disrupt this potential will likely result in a loss of staining. While one study noted some retention of this compound after paraformaldehyde fixation in a specific larval gastropod, it is generally not recommended for fixed cells.[9]
Q3: What are the optimal excitation and emission wavelengths for this compound?
A3: The excitation and emission maxima of this compound in methanol are approximately 461 nm and 589 nm, respectively.[1] It's important to use the appropriate filter sets on your fluorescence microscope or plate reader for optimal signal detection.
Q4: How should I prepare and store this compound?
A4: this compound is typically prepared as a stock solution in DMSO (e.g., 10 mM) and can be stored at -20°C, protected from light.[5] For staining, the stock solution is diluted to the desired working concentration in a serum-free medium or PBS immediately before use.[5][6]
Q5: Is a wash step required after this compound staining?
A5: this compound is often used in no-wash assays, particularly for high-throughput screening.[1][7] However, some protocols for microscopy do include wash steps to reduce background fluorescence.[5][6] The necessity of a wash step may depend on the cell type and the desired signal-to-noise ratio.
Experimental Protocols
Protocol 1: Staining Adherent Mammalian Cells
-
Cell Preparation:
-
Plate adherent cells on sterile coverslips or in a multi-well plate and culture until they reach the desired confluency.
-
-
Preparation of Staining Solution:
-
Prepare a 5-10 µM this compound working solution by diluting a 10 mM DMSO stock solution in a serum-free cell culture medium or PBS. Pre-warm the solution to 37°C.[5]
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-60 minutes at 37°C, protected from light. The optimal time should be determined empirically.[5]
-
-
Washing (Optional):
-
Remove the staining solution.
-
Wash the cells 2-3 times with a pre-warmed serum-free medium or PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation ~460 nm, Emission ~590 nm).
-
Protocol 2: Staining Suspension Mammalian Cells
-
Cell Preparation:
-
Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with PBS.
-
Resuspend the cells in a serum-free medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Preparation of Staining Solution:
-
Prepare a 5-10 µM this compound working solution by diluting a 10 mM DMSO stock solution in a serum-free cell culture medium or PBS.[5]
-
-
Staining:
-
Washing (Optional):
-
Centrifuge the cells to pellet them.
-
Remove the supernatant and resuspend the cells in fresh, pre-warmed serum-free medium or PBS. Repeat once.
-
-
Imaging:
-
The cells can be analyzed by flow cytometry or transferred to a slide for fluorescence microscopy.
-
Protocol 3: Staining Zebrafish Lateral Line Hair Cells
-
Preparation of Staining Solution:
-
Staining:
-
Washing:
-
Rinse the larvae twice with fresh embryo medium.[10]
-
-
Imaging:
-
Anesthetize the larvae if necessary.
-
Mount the larvae on a slide and image using a fluorescence microscope.
-
Quantitative Data Summary
| Parameter | Mammalian Cells (Adherent/Suspension) | Zebrafish (Lateral Line Hair Cells) |
| This compound Working Concentration | 5 - 10 µM[5] | 0.005%[10][11] |
| Incubation Time | 15 - 60 minutes[5][6] | 15 minutes[10][11] |
| Incubation Temperature | 37°C | Room Temperature |
| Staining Buffer | Serum-free medium or PBS[5][6] | Embryo Medium |
| Wash Step | Optional[1][5][6][7] | Recommended[10] |
Visualizations
Caption: General experimental workflow for this compound staining.
Caption: Troubleshooting flowchart for common this compound staining issues.
Caption: Simplified mechanism of this compound accumulation in mitochondria.
References
- 1. biotium.com [biotium.com]
- 2. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aurogene.eu [aurogene.eu]
- 4. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Selective retention of the fluorescent dye this compound in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
DESI Imaging Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the technical support center for Desorption Electrospray Ionization (DESI) Imaging. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts encountered during DESI imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in DESI imaging?
A1: Artifacts in DESI imaging can arise from several sources throughout the experimental workflow. The most common sources include improper sample preparation, suboptimal DESI source geometry, incorrect solvent system and flow rate settings, and issues related to data acquisition and processing.[1][2] In-source fragmentation of analytes can also lead to the generation of artifactual peaks in the mass spectra.[3]
Q2: How does sample topography affect DESI imaging quality?
A2: The planarity of the sample surface is critical for high-quality DESI imaging.[1] If a sample is not planar or is mounted unevenly, the distance and angle between the DESI sprayer, the sample surface, and the mass spectrometer inlet will change as the sample is moved.[1] This variation in source geometry leads to fluctuations in ion signal, creating artifacts in the final image.[1] While DESI is best suited for planar samples, 3D imaging of tissues can be achieved by analyzing serial two-dimensional sections.[1]
Q3: Can the solvent system introduce artifacts?
A3: Yes, the choice of solvent and its delivery rate are crucial parameters that can significantly impact image quality and potentially introduce artifacts. The solvent system affects analyte extraction efficiency, ionization, and the size of the spray spot on the sample surface.[2][4] An inappropriate solvent may lead to poor signal, delocalization of analytes, or excessive wetting of the surface, all of which can manifest as artifacts in the resulting image. The solvent flow rate influences the size of the desorption/ionization region; a lower flow rate can reduce the spot size and improve spatial resolution, but a higher flow rate might be necessary for sufficient sensitivity.[1][5][6]
Q4: What is in-source fragmentation and how does it cause artifacts?
A4: In-source fragmentation refers to the breakdown of analyte ions within the ion source of the mass spectrometer.[3] Even with soft ionization techniques like DESI, this phenomenon can occur and generate fragment ions that may be mistaken for other endogenous molecules, leading to misidentification and incorrect molecular assignments.[3] This is a particularly significant issue in lipidomics, where fragment ions can have the same mass-to-charge ratio as other lipid species.[3]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific artifacts encountered during DESI imaging.
Issue 1: Streaks or Bands in the Ion Image
| Possible Cause | Troubleshooting Steps |
| Inconsistent DESI Source Geometry | Ensure the sample surface is completely flat and mounted horizontally.[1] Re-optimize the DESI source parameters, including the sprayer-to-surface distance, sprayer-to-inlet distance, and spray angle, and ensure they remain constant throughout the acquisition.[1][2] |
| Irregular Sample Stage Motion | Verify that the sample stage moves smoothly and at a constant velocity. Check the stage calibration and ensure there are no mechanical issues. |
| Clogged or Damaged Sprayer Capillary | Inspect the inner fused silica capillary of the DESI source for any blockages or damage, as this can affect the spray quality and lead to inconsistent ionization.[1] |
| Inconsistent Solvent Flow | Check for air bubbles in the solvent line and ensure the syringe pump is delivering a constant, pulse-free flow. |
Issue 2: Low Signal Intensity or "Hot Spots" in the Image
| Possible Cause | Troubleshooting Steps |
| Suboptimal DESI Source Parameters | The geometry of the DESI source significantly impacts sensitivity.[1] Methodically optimize the sprayer-to-surface distance, sprayer-to-inlet distance, spray angle, and the extension of the inner capillary to maximize the ion signal for your analytes of interest.[1] |
| Incorrect Solvent System | The solvent composition should be optimized for the analytes being targeted.[2] Experiment with different solvent mixtures (e.g., varying ratios of methanol, acetonitrile, water, and additives like formic acid or acetic acid) to find the optimal system for signal intensity.[4][7][8] |
| Inappropriate Nebulizing Gas Pressure or High Voltage | Optimize the nebulizing gas pressure and the high voltage applied to the sprayer.[1][8] These parameters influence the electrospray process and, consequently, the ion signal. |
| Sample Charging | For insulating samples, charge accumulation on the surface can lead to a decrease in signal. Consider using a slightly more conductive solvent system or adjusting the source parameters to mitigate this effect. |
Issue 3: Poor Spatial Resolution
| Possible Cause | Troubleshooting Steps |
| Large Spray Spot Size | The spatial resolution in DESI is largely determined by the size of the spray spot on the sample surface.[1][2] To improve resolution, reduce the solvent flow rate and optimize the nebulizing gas pressure to achieve a smaller, more focused spray.[1][5][6] Careful control of the spray tip-to-surface distance is also critical.[5][6] |
| Analyte Delocalization | If the solvent system is too "strong" for the analytes and the surface, it can cause them to spread or "run" on the surface, leading to blurred images. Try a less polar or less aggressive solvent system. Minimizing analyte redistribution on the surface during analysis is key to improving imaging resolution.[5][6] |
| Incorrect Stage Velocity | The speed at which the sample is moved beneath the sprayer (stage velocity) should be synchronized with the data acquisition rate to ensure proper pixel-to-pixel correlation. A slower stage velocity can sometimes improve resolution. |
Experimental Protocols & Data Presentation
Table 1: Key DESI Imaging Parameters for Optimization
| Parameter | Typical Range | Effect on Image Quality |
| Solvent Flow Rate | 1-5 µL/min | Affects spot size, sensitivity, and spatial resolution.[1] |
| Nebulizing Gas Pressure | ~160 psi (Nitrogen) | Influences the spray cone and droplet size.[1][8] |
| High Voltage | 3,000 - 5,000 V | Essential for the electrospray ionization process.[1] |
| Sprayer-to-Surface Distance | 1-3 mm | Critical for controlling the spot size and sensitivity.[1] |
| Sprayer-to-Inlet Distance | ~5 mm | Affects the efficiency of ion transfer into the mass spectrometer.[1] |
| Spray Angle | 55° - 75° | Influences the shape of the spray spot and the desorption process.[1][7] |
General Experimental Workflow for DESI Imaging
A typical DESI imaging experiment follows these general steps:
-
Sample Preparation: This is a critical first step. For biological tissues, cryosectioning is a common method.[2] The goal is to obtain a thin, flat sample mounted on a suitable substrate, such as a glass microscope slide.
-
Solvent Preparation: Prepare the DESI spray solvent. A common solvent system is acetonitrile with 1% acetic acid or methanol:water mixtures.[1][7]
-
DESI Source and Mass Spectrometer Setup:
-
Install the prepared solvent in the syringe pump.
-
Position the DESI source at an initial, safe distance from the sample. A good starting point is with the tip 3 mm from the sample surface and 5 mm from the MS capillary inlet, with a probe angle of 55°.[1]
-
Turn on the solvent flow (e.g., 1-5 µL/min).[1]
-
Once the solvent is flowing from the sprayer tip, turn on the nebulizing gas (e.g., 160 psi).[1][8]
-
-
Parameter Optimization: Optimize the DESI source geometry and other parameters (as listed in Table 1) to achieve a stable signal and the desired spatial resolution. This is often done on a non-critical area of the sample or a similar test sample.
-
Data Acquisition: The sample stage is moved in a raster pattern beneath the stationary DESI sprayer and mass spectrometer inlet.[1] The mass spectrometer records mass spectra at each discrete location (pixel).
-
Data Analysis: The acquired data, which consists of a mass spectrum for each x, y coordinate, is processed using imaging software.[9] An ion image is generated by plotting the intensity of a specific mass-to-charge ratio (m/z) at each pixel.
Visualizing Workflows and Logical Relationships
Caption: A flowchart illustrating the major steps in a typical DESI imaging experiment.
Caption: A logical diagram for troubleshooting common artifacts in DESI imaging.
References
- 1. Imaging of Biological Tissues by Desorption Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DESI Imaging of Small Molecules in Biological Tissues | Radiology Key [radiologykey.com]
- 3. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Destructive, Histologically Compatible Tissue Imaging by Desorption Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impact.ornl.gov [impact.ornl.gov]
- 6. Improved imaging resolution in desorption electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. DESI imaging mass spectrometry on liver tissue [protocols.io]
- 8. youtube.com [youtube.com]
- 9. Mass Spectrometry Imaging: A Review of Emerging Advancements and Future Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Daspei Staining and Cell Health
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Daspei for mitochondrial staining and its correlation with cell health.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a cationic, fluorescent styryl dye used to stain mitochondria in living cells.[1][2][3][4] Its accumulation within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[][6][7] Healthy, metabolically active cells maintain a high mitochondrial membrane potential, which drives the uptake and concentration of the positively charged this compound dye within the mitochondrial matrix, resulting in bright fluorescence.[8]
Q2: How does cell health affect this compound staining?
This compound staining intensity is a direct indicator of mitochondrial health and, by extension, overall cell health.
-
Healthy Cells: Exhibit robust mitochondrial membrane potential and, therefore, show bright this compound staining within the mitochondria.[8]
-
Apoptotic or Necrotic Cells: A hallmark of early apoptosis and cellular stress is the dissipation of the mitochondrial membrane potential.[9][10][11] This loss of potential prevents the accumulation of this compound, leading to a significant decrease in or complete loss of fluorescence.[9][12][13]
-
Cell Stress and Hyperpolarization: Interestingly, some cellular stressors may initially cause a temporary increase in mitochondrial membrane potential (hyperpolarization) before the potential collapses.[12][13] This can be observed as a transient increase in this compound fluorescence.
Q3: What are the primary applications of this compound staining in research?
This compound is a valuable tool for assessing mitochondrial function and cell viability in various research areas. Common applications include:
-
Assessing Mitochondrial Membrane Potential: Quantifying changes in ΔΨm in response to experimental treatments.[]
-
Cell Viability and Cytotoxicity Assays: Evaluating the effects of drugs or toxins on cell health by monitoring mitochondrial function.[8]
-
Apoptosis Detection: Identifying apoptotic cells through the loss of mitochondrial membrane potential.[9][10]
-
High-Content Screening: this compound has been used in no-wash assays for screening compounds that affect mitochondrial function.[10][14]
-
In Vivo Imaging: Visualizing specific cell types, such as hair cells in zebrafish, based on their mitochondrial activity.[15][16][17]
Troubleshooting Guide
Q4: I am observing very weak or no this compound fluorescence. What could be the cause?
Several factors can lead to weak or absent this compound staining. Consider the following possibilities:
-
Poor Cell Health: The most common reason is a compromised cell population with low mitochondrial membrane potential. Ensure your cells are healthy and viable before staining. A decrease in this compound-stained areas is often observed in response to toxic agents.[16][18]
-
Incorrect Filter Sets: this compound has a broad excitation and emission spectrum (Ex/Em ≈ 461/589 nm in Methanol).[4] Ensure you are using the appropriate filter sets on your fluorescence microscope or flow cytometer.
-
Suboptimal Dye Concentration: The recommended working concentration is typically between 5-10 µM, but this may need to be optimized for your specific cell type and experimental conditions.[19]
-
Insufficient Incubation Time: Incubation times generally range from 15 to 60 minutes.[19][20][21] Shorter times may not be sufficient for the dye to accumulate in the mitochondria.
-
Photobleaching: this compound is light-sensitive.[8] Minimize exposure of the dye solutions and stained cells to light.
Q5: My this compound staining appears diffuse throughout the cell instead of localizing to the mitochondria. Why is this happening?
-
High Dye Concentration: Excessive concentrations of this compound can lead to non-specific binding and cytoplasmic or nuclear staining.[8][22] Try reducing the working concentration of the dye.
-
Cell Membrane Damage: In late-stage apoptosis or necrosis, the plasma membrane may become permeable, allowing the dye to enter the cell non-specifically.
-
Fixation Issues: this compound is primarily intended for use in live cells.[1][2][3] While some protocols report staining after fixation, it can lead to artifacts and diffuse signals as most cells may not retain the stain well post-fixation.[23]
Q6: I see an initial increase in this compound fluorescence after adding my compound, followed by a decrease. Is this an artifact?
Not necessarily. This phenomenon may represent mitochondrial hyperpolarization, an initial response to certain cellular stressors, followed by depolarization as the cells undergo apoptosis.[12][13] This dose-dependent and time-course effect can be a genuine biological response.
Quantitative Data Summary
The following table summarizes quantitative data from studies using this compound to assess the impact of various treatments on cell health.
| Cell Type | Treatment | Time | Effect on this compound Fluorescence | Reference |
| CHO Cells | 50-1000 µM CoCl₂ | 2 hours | Dose-dependent increase (Hyperpolarization) | [12][13] |
| CHO Cells | 50-1000 µM CoCl₂ | 24 hours | Dose-dependent decrease (Depolarization) | [12][13] |
| PC12 Cells | 10-1000 nM Amyloid β (25-35) | 48 hours | Decreased fluorescence | [12] |
| Zebrafish Hair Cells | 125 µM Neomycin | 1 hour | Reduced number of stained hair cells | [18] |
| Zebrafish Hair Cells | Acoustic Trauma | 48-72 hours | Reduction in stained hair cells | [17] |
Experimental Protocols
General Protocol for this compound Staining of Adherent Cells
-
Cell Preparation: Culture adherent cells on sterile coverslips or in appropriate imaging dishes. Ensure cells are healthy and sub-confluent.
-
Working Solution Preparation: Prepare a fresh this compound working solution by diluting a DMSO stock (e.g., 10 mM) to a final concentration of 5-10 µM in pre-warmed, serum-free cell culture medium or PBS.[19] The optimal concentration should be determined empirically.
-
Staining: Remove the culture medium from the cells. Add a sufficient volume of the this compound working solution to cover the cells.
-
Incubation: Incubate the cells at room temperature or 37°C for 30-60 minutes, protected from light.[19]
-
Washing: Carefully remove the staining solution. Wash the cells 2-3 times with fresh, pre-warmed culture medium or PBS to remove unbound dye.[19]
-
Imaging: Mount the coverslip and observe the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., for TRITC/Rhodamine).
General Protocol for this compound Staining of Suspension Cells
-
Cell Preparation: Harvest cells by centrifugation (e.g., 400 x g for 3-5 minutes).[19][24]
-
Washing: Discard the supernatant and wash the cell pellet twice with PBS.[19][24] Resuspend the cells to a density of approximately 1x10⁶ cells/mL.
-
Working Solution Preparation: Prepare a fresh this compound working solution as described for adherent cells.
-
Staining: Add 1 mL of the this compound working solution to the cell suspension.
-
Incubation: Incubate at room temperature for 30-60 minutes, protected from light.[19]
-
Washing: Centrifuge the cells to pellet them, discard the supernatant, and wash the pellet twice with PBS.[19]
-
Analysis: Resuspend the final cell pellet in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[19]
Visual Guides
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) | CAS 3785-01-1 | AAT Bioquest | Biomol.com [biomol.com]
- 4. biotium.com [biotium.com]
- 6. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cas 3785-01-1,this compound | lookchem [lookchem.com]
- 9. aurogene.eu [aurogene.eu]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. Commentary: The Effects of Different Fluorescent Indicators in Observing the Changes of The Mitochondrial Membrane Potential During Oxidative Stress-Induced Mitochondrial Injury of Cardiac H9c2 Cells [cardiologyresearchjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. atlasbiyo.com [atlasbiyo.com]
- 15. depts.washington.edu [depts.washington.edu]
- 16. researchgate.net [researchgate.net]
- 17. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound | TargetMol [targetmol.com]
- 20. Vital Dye Uptake of YO-PRO-1 and this compound Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. unionbio.com [unionbio.com]
- 22. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selective retention of the fluorescent dye this compound in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating Daspei Mitochondrial Localization with Mitotracker: A Comparative Guide
For researchers investigating mitochondrial function and dynamics, accurate and reliable visualization of these organelles is paramount. Daspei is a fluorescent dye known to accumulate in mitochondria of live cells, with its uptake being dependent on the mitochondrial membrane potential. However, to rigorously confirm its specific localization, co-staining with a well-established mitochondrial marker is a critical validation step. This guide provides a comprehensive comparison between this compound and the widely used Mitotracker probes, along with a detailed protocol for validating this compound's mitochondrial localization.
Comparison of Mitochondrial Probes: this compound vs. Mitotracker
A clear understanding of the properties of each dye is essential for designing co-localization experiments and interpreting the results. The table below summarizes the key characteristics of this compound and two commonly used Mitotracker dyes, Mitotracker Green FM and Mitotracker Red CMXRos.
| Feature | This compound | MitoTracker® Green FM | MitoTracker® Red CMXRos |
| Excitation Maximum | ~461 nm[1] | ~490 nm | ~579 nm[2] |
| Emission Maximum | ~589 nm[1] | ~516 nm[2] | ~599 nm[2] |
| Color | Red[1] | Green | Red |
| Membrane Potential Dependent | Yes[3][4] | Reported to be largely independent[5][6] | Yes[7] |
| Fixable | Not reliably retained after fixation[8] | No | Yes, contains a thiol-reactive group for covalent bonding[5][9] |
| Cell Permeability | Membrane permeant[1] | Membrane permeant[2] | Membrane permeant[2] |
| Staining Mechanism | Accumulates in mitochondria based on membrane potential[3] | Accumulates in mitochondria, largely independent of membrane potential[5][6] | Accumulates based on membrane potential and covalently binds to mitochondrial proteins[5][9] |
Experimental Protocol: Co-localization of this compound and Mitotracker Green FM
This protocol outlines the steps for co-staining live cells with this compound and Mitotracker Green FM to validate the mitochondrial localization of this compound. Mitotracker Green FM is chosen for its spectral separation from this compound and its reported accumulation in mitochondria largely independent of membrane potential, making it a stable marker for mitochondrial mass.[5][6]
Materials:
-
This compound
-
MitoTracker® Green FM
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of MitoTracker® Green FM in anhydrous DMSO.
-
Note: Store stock solutions at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture cells to a desired confluency (typically 50-70%) on a glass-bottom dish or coverslip suitable for live-cell imaging.
-
-
Staining:
-
Prepare a working solution of this compound and MitoTracker® Green FM in pre-warmed serum-free cell culture medium. The optimal concentration may vary depending on the cell type, but a starting concentration of 100-200 nM for Mitotracker and 1-10 µM for this compound can be used.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution containing both dyes to the cells.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
Acquire images in separate channels for this compound (e.g., TRITC/Rhodamine filter set) and Mitotracker Green FM (e.g., FITC/GFP filter set).
-
Merge the individual channel images to observe co-localization.
-
Data Analysis and Interpretation
Successful co-localization will be observed as a significant overlap between the red fluorescence of this compound and the green fluorescence of Mitotracker Green FM in the merged image, resulting in yellow-orange signals within the tubular mitochondrial network. For a more quantitative analysis, the Pearson's correlation coefficient can be calculated on the co-localized regions of the images, where a value close to 1 indicates a high degree of correlation between the two signals.[10][11]
Alternative Mitochondrial Probes
While Mitotracker dyes are a gold standard, several other probes are available for mitochondrial staining. These include:
-
TMRM (Tetramethylrhodamine, methyl ester) and TMRE (Tetramethylrhodamine, ethyl ester): Red-orange fluorescent dyes that, like this compound, accumulate in mitochondria based on membrane potential.[9][12]
-
Rhodamine 123: A green fluorescent, membrane potential-dependent mitochondrial dye.[12]
-
JC-1: A ratiometric dye that can be used to measure mitochondrial membrane potential. It forms green fluorescent monomers at low membrane potential and red-orange fluorescent "J-aggregates" at high membrane potential.
-
MitoLite™ Dyes: A range of mitochondrial stains with various spectral properties, some of which are fixable.[13][14]
-
Genetically Encoded Probes: Fluorescent proteins (e.g., GFP, RFP) fused to a mitochondrial targeting sequence. These are independent of membrane potential and are excellent for long-term studies of mitochondrial morphology.[6][15]
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of mitochondrial staining.
Caption: Workflow for validating this compound's mitochondrial localization.
Caption: Accumulation of cationic dyes in the mitochondrial matrix.
References
- 1. biotium.com [biotium.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. emulatebio.com [emulatebio.com]
- 8. Selective retention of the fluorescent dye this compound in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Two-color STED microscopy reveals different degrees of colocalization between hexokinase-I and the three human VDAC isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Choosing proper fluorescent dyes, proteins, and imaging techniques to study mitochondrial dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MitoTracker | AAT Bioquest [aatbio.com]
- 14. How do I choose the best mitochondrial stain for my assay? | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Daspei and Rhodamine 123 for Mitochondrial Staining
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluorescent probe is critical for the accurate assessment of mitochondrial function and dynamics. This guide provides an objective comparison of two commonly used cationic dyes, Daspei and Rhodamine 123, for mitochondrial staining in live cells. Both dyes accumulate in mitochondria driven by the negative mitochondrial membrane potential, making them valuable tools for studying mitochondrial health, cell viability, and apoptosis.
Principle of Mitochondrial Staining
Both this compound and Rhodamine 123 are lipophilic, cationic dyes that passively diffuse across the plasma membrane of live cells. Due to the highly negative electrochemical potential across the inner mitochondrial membrane, these positively charged dyes accumulate inside the mitochondrial matrix. The fluorescence intensity of the stained mitochondria is proportional to the mitochondrial membrane potential. A decrease in this potential, a hallmark of mitochondrial dysfunction and an early event in apoptosis, results in a loss of dye accumulation and a corresponding decrease in fluorescence.
Caption: Accumulation of cationic dyes in mitochondria.
Performance Comparison
The choice between this compound and Rhodamine 123 depends on the specific experimental requirements, including the cell type, instrumentation, and the biological question being addressed. The following table summarizes the key performance characteristics of each dye.
| Feature | This compound | Rhodamine 123 |
| Excitation (nm) | ~461-470[1][2] | ~505-507[3] |
| Emission (nm) | ~573-589[1][4] | ~525-529[3] |
| Fluorescence Color | Red-Orange[1] | Yellow-Green[5] |
| Photostability | Can be susceptible to phototoxicity, leading to mitochondrial depolarization upon intense imaging.[6] | Generally good photostability.[1][] |
| Toxicity | Generally low toxicity at working concentrations. | Can be toxic at higher concentrations and may inhibit mitochondrial respiration.[1][8][9] |
| Retention | Good retention, suitable for no-wash assays.[1] | Retention can be unusually long (days) in certain cell types like carcinoma and muscle cells.[3][10][11][12] |
| Staining Time | 30-60 minutes.[4] | 15-60 minutes.[1] |
Experimental Protocols
Detailed methodologies for staining live cells with this compound and Rhodamine 123 are provided below. Note that optimal conditions may vary depending on the cell type and experimental setup.
This compound Staining Protocol
This protocol is adapted for both suspension and adherent cells.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
This compound Working Solution: Immediately before use, dilute the stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration of 5-10 µM.[4]
2. Staining Procedure:
Caption: Experimental workflow for this compound staining.
-
For Suspension Cells:
-
Harvest cells by centrifugation and wash twice with PBS.
-
Resuspend the cell pellet in the this compound working solution at a density of approximately 1 x 10^6 cells/mL.[4]
-
Incubate for 30-60 minutes at room temperature, protected from light.[4]
-
Centrifuge the cells, discard the supernatant, and wash twice with PBS.[4]
-
Resuspend the final cell pellet in serum-free medium or PBS for analysis.[4]
-
-
For Adherent Cells:
-
Grow cells on sterile coverslips or in a multi-well plate.
-
Remove the culture medium and add a sufficient volume of the this compound working solution to cover the cells.[4]
-
Incubate for 30-60 minutes at 37°C, protected from light.[4]
-
Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium.[4]
-
3. Imaging and Analysis:
-
Observe the stained cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~461-470 nm / ~573-589 nm).[1][2][4]
-
For quantitative analysis, use a flow cytometer or a fluorescence plate reader.
Rhodamine 123 Staining Protocol
This protocol is suitable for both suspension and adherent cells.
1. Reagent Preparation:
-
Rhodamine 123 Stock Solution: Prepare a 1 mg/mL stock solution of Rhodamine 123 in DMSO.[13]
-
Rhodamine 123 Working Solution: Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-20 µM.[13] The optimal concentration should be determined empirically for each cell type.
2. Staining Procedure:
Caption: Experimental workflow for Rhodamine 123 staining.
-
For Suspension Cells:
-
Harvest cells by centrifugation and wash twice with PBS.
-
Resuspend the cell pellet in the Rhodamine 123 working solution at a density of approximately 1 x 10^6 cells/mL.[13]
-
Incubate for 15-60 minutes at 37°C, protected from light.[1]
-
Centrifuge the cells, discard the supernatant, and wash twice with PBS.[13]
-
Resuspend the final cell pellet in serum-free medium or PBS for analysis.[13]
-
-
For Adherent Cells:
-
Grow cells on sterile coverslips or in a multi-well plate.
-
Remove the culture medium and add a sufficient volume of the Rhodamine 123 working solution to cover the cells.[13]
-
Incubate for 15-60 minutes at 37°C, protected from light.[1]
-
Remove the staining solution and wash the cells twice with pre-warmed culture medium.[13]
-
3. Imaging and Analysis:
-
Observe the stained cells using a fluorescence microscope with filter sets appropriate for Rhodamine 123 (e.g., FITC or GFP filters; Excitation/Emission: ~505-507 nm / ~525-529 nm).[3][5]
-
For quantitative analysis, use a flow cytometer or a fluorescence plate reader.
Conclusion
Both this compound and Rhodamine 123 are effective fluorescent probes for the qualitative and quantitative assessment of mitochondrial membrane potential in live cells. The choice between them will be guided by the specific needs of the experiment. Rhodamine 123 is a well-established dye with good photostability, though its potential for cytotoxicity at higher concentrations should be considered. This compound offers the advantage of being suitable for no-wash protocols, which can streamline high-throughput screening applications. Researchers should carefully consider the spectral properties, potential for phototoxicity, and retention characteristics of each dye to select the most appropriate tool for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusual retention of rhodamine 123 by mitochondria in muscle and carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. depts.washington.edu [depts.washington.edu]
- 8. Basis for the selective cytotoxicity of rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective toxicity of rhodamine 123 in carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unusual retention of rhodamine 123 by mitochondria in muscle and carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial and plasma membrane potentials cause unusual accumulation and retention of rhodamine 123 by human breast adenocarcinoma-derived MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarship.miami.edu]
- 13. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to Daspei and JC-1 for Mitochondrial Membrane Potential Assessment
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in the study of apoptosis, drug toxicity, and various diseases. This guide provides an objective comparison of two common fluorescent probes, Daspei and JC-1, used to measure ΔΨm, supported by experimental data and detailed protocols to aid in experimental design.
Mechanism of Action
This compound: A cationic styryl dye that accumulates in mitochondria driven by the negative charge of the inner mitochondrial membrane.[1][2][3] The fluorescence intensity of this compound is a dynamic measure of the mitochondrial membrane potential; an increase in potential leads to greater dye accumulation and higher fluorescence.[1][4] It is considered a monochromatic, intensity-based probe.
JC-1: This lipophilic cationic dye is a ratiometric probe, meaning its fluorescence emission changes in response to the mitochondrial membrane potential.[5][6]
-
High ΔΨm (Healthy Cells): JC-1 enters the mitochondria, where it forms complexes known as J-aggregates, resulting in intense red fluorescence (emission ~590 nm).[7][8][9]
-
Low ΔΨm (Apoptotic/Unhealthy Cells): With a decreased membrane potential, JC-1 cannot accumulate within the mitochondria and remains in the cytoplasm as monomers, which exhibit green fluorescence (emission ~527-529 nm).[7][8][10]
The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization, making it less dependent on factors like mitochondrial size or shape compared to single-component dyes.[5][10][11]
Quantitative Data Comparison
The following table summarizes the key characteristics of this compound and JC-1.
| Feature | This compound | JC-1 |
| Principle | Intensity-based cationic dye | Ratiometric cationic dye |
| Excitation Max. | ~461-550 nm[12][13][14] | Monomer: ~514 nm; J-Aggregates: ~585 nm (commonly excited at 488 nm)[5][10] |
| Emission Max. | ~573-589 nm[12][13][14] | Monomer: ~527-529 nm (Green); J-Aggregates: ~590 nm (Red)[7][10][15] |
| Readout | Increased fluorescence intensity indicates higher ΔΨm[1] | Shift from red to green fluorescence indicates depolarization (decrease in red/green ratio)[7][8] |
| Advantages | Simple, rapid, and suitable for no-wash high-throughput screening assays[16][17] | Ratiometric measurement is semi-quantitative and less affected by dye concentration or mitochondrial mass[5][10] |
| Considerations | Fluorescence intensity can be affected by mitochondrial mass and cell number. | J-aggregate equilibration can take longer than monomer uptake (~90 min)[18]. The dye is light-sensitive and has low aqueous solubility, which can lead to precipitation.[19][20] |
Experimental Protocols
Protocols may require optimization based on cell type and experimental conditions.
This compound Staining Protocol for Fluorescence Microscopy
This protocol is adapted for staining either adherent or suspension cells.
-
Reagent Preparation:
-
Cell Staining (Adherent Cells):
-
Culture adherent cells on sterile coverslips.
-
Remove the culture medium and add 100 μL of the this compound working solution to cover the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C.[13]
-
Remove the staining solution and wash the cells 2-3 times with fresh culture medium.[13]
-
Mount the coverslip and observe using a fluorescence microscope.
-
-
Cell Staining (Suspension Cells):
-
Collect cells by centrifugation (e.g., 400 x g for 4 minutes).
-
Wash the cells twice with PBS.[13]
-
Resuspend the cell pellet in 1 mL of the this compound working solution.
-
Incubate for 30-60 minutes at room temperature.[13]
-
Centrifuge to pellet the cells, discard the supernatant, and wash twice with PBS.[13]
-
Resuspend the cells in 1 mL of serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[13]
-
JC-1 Staining Protocol for Flow Cytometry
This is a generalized protocol; optimization is recommended.
-
Reagent Preparation:
-
Cell Staining:
-
Harvest approximately 1x10⁶ cells per sample and suspend them in 1 mL of warm medium or PBS.[21]
-
For the positive control: Add the uncoupling agent (e.g., CCCP) and incubate at 37°C for 5-10 minutes.[21]
-
Add the JC-1 stock solution to each sample to a final concentration of approximately 2 µM.[21]
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[10][21]
-
-
Analysis:
-
(Optional) Wash cells once with 2 mL of warm PBS and centrifuge to pellet.[21]
-
Resuspend the cell pellet in 500 µL of PBS or an appropriate buffer for flow cytometry.[10][21]
-
Analyze immediately on a flow cytometer using a 488 nm excitation laser.[5][10]
-
Detect green fluorescence (monomers) in the FL1 channel (~530 nm) and red fluorescence (J-aggregates) in the FL2 channel (~590 nm).[5][10]
-
Use appropriate compensation to correct for spectral overlap between the channels.[10]
-
Visualizations
Caption: Mechanism of JC-1 for detecting mitochondrial membrane potential.
Caption: General experimental workflow for measuring mitochondrial membrane potential.
Conclusion
Both this compound and JC-1 are effective probes for assessing mitochondrial membrane potential, but their suitability depends on the experimental context.
-
JC-1 is highly advantageous for its ratiometric properties, which provide a semi-quantitative analysis of mitochondrial health that is robust against variations in cell number or mitochondrial mass.[5][10] This makes it ideal for detailed studies of apoptosis and for distinguishing between healthy and depolarized mitochondrial populations within a sample.[23]
-
This compound offers a simpler, intensity-based readout. Its development into a no-wash assay format makes it particularly well-suited for high-throughput screening (HTS) applications in drug discovery and toxicology, where speed and simplicity are paramount.[16][17]
For researchers requiring a nuanced view of mitochondrial depolarization, JC-1 is often the preferred choice. For large-scale screening efforts where a rapid assessment of mitochondrial function is needed, this compound presents a compelling and efficient alternative.
References
- 1. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invitrogen™ this compound (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]
- 3. This compound [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
- 7. benchchem.com [benchchem.com]
- 8. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 9. raybiotech.com [raybiotech.com]
- 10. benchchem.com [benchchem.com]
- 11. plus.ac.at [plus.ac.at]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. biotium.com [biotium.com]
- 15. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. benchchem.com [benchchem.com]
A Researcher's Guide to Live-Cell Mitochondrial Imaging: Exploring Alternatives to Daspei
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of an appropriate fluorescent probe is paramount for the accurate assessment of mitochondrial function. Daspei, a cationic styryl dye, has been utilized for its ability to accumulate in mitochondria based on membrane potential. However, a range of alternative probes exist, each with distinct characteristics that may offer advantages for specific experimental designs. This guide provides an objective comparison of this compound and its common alternatives—MitoTracker Red CMXRos, TMRE, and JC-1—supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
Performance Characteristics at a Glance
The choice of a mitochondrial probe is dictated by factors such as the specific biological question, the imaging modality, and the cell type under investigation. The following tables summarize the key quantitative and qualitative data for this compound and its alternatives to facilitate a direct comparison.
Quantitative Data Summary
| Feature | This compound | MitoTracker Red CMXRos | TMRE (Tetramethylrhodamine, Ethyl Ester) | JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) |
| Excitation Max (nm) | ~461[1] | ~579[2] | ~549[3] | Monomer: ~510[4] / J-aggregate: ~585[4] |
| Emission Max (nm) | ~589[1] | ~599[2] | ~574[3] | Monomer: ~527[4] / J-aggregate: ~590[4] |
| Quantum Yield | Not widely reported | Not widely reported | Not widely reported | Not widely reported |
| Photostability | Moderate, can photobleach with intense imaging[5] | Generally good, but can be phototoxic[6] | Moderate, can photobleach | Prone to photobleaching, especially the J-aggregates[6] |
| Cytotoxicity | Low at working concentrations[7] | Can be cytotoxic at higher concentrations | Can be cytotoxic at higher concentrations | Can be cytotoxic with prolonged incubation |
Qualitative Data Summary
| Feature | This compound | MitoTracker Red CMXRos | TMRE | JC-1 |
| Mechanism of Action | Accumulates in mitochondria driven by membrane potential. | Accumulates in active mitochondria and covalently binds to thiol groups. | Accumulates in mitochondria based on membrane potential. | Forms J-aggregates with red fluorescence in high membrane potential mitochondria; remains a green fluorescent monomer in low potential mitochondria. |
| Ratiometric | No | No | No | Yes |
| Fixable | No | Yes | No | No |
| Wash Step | No-wash protocol available[8] | Wash required | Wash required | Wash required |
| Primary Application | Real-time imaging of mitochondrial membrane potential. | Staining mitochondria for morphology and localization, including in fixed cells. | Quantitative measurements of mitochondrial membrane potential. | Ratiometric detection of changes in mitochondrial membrane potential, apoptosis studies. |
Visualizing the Workflow and Selection Process
To aid in the practical application of these probes, the following diagrams illustrate a general experimental workflow and a decision-making process for selecting the most appropriate dye.
Detailed Experimental Protocols
The following are generalized protocols for each dye. It is crucial to optimize concentrations and incubation times for specific cell types and experimental conditions.
This compound Staining Protocol
-
Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution in serum-free medium or a suitable buffer (e.g., HBSS) to a final working concentration of 1-10 µM.
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging dishes.
-
Staining: Remove the culture medium and add the pre-warmed this compound working solution to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[7]
-
Imaging: For no-wash protocols, image the cells directly in the staining solution.[8] Alternatively, replace the staining solution with fresh, pre-warmed medium or buffer before imaging.
MitoTracker Red CMXRos Staining Protocol
-
Prepare Stock Solution: Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.[2] Store at -20°C, protected from light.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed, serum-containing medium to a final concentration of 50-500 nM. The optimal concentration should be determined experimentally.
-
Cell Preparation: Grow cells to the desired confluency.
-
Staining: Replace the culture medium with the pre-warmed MitoTracker working solution.
-
Incubation: Incubate for 15-30 minutes at 37°C.[2]
-
Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed medium or buffer.
-
Imaging: Image the live cells in fresh medium. For fixed-cell imaging, proceed with fixation and permeabilization steps after washing.
TMRE Staining Protocol
-
Prepare Stock Solution: Prepare a 1 mM stock solution of TMRE in DMSO. Store at -20°C, protected from light.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed culture medium to a final concentration of 20-200 nM.[3] The concentration should be kept as low as possible to minimize potential artifacts.[3]
-
Cell Preparation: Culture cells in a suitable imaging vessel.
-
Staining: Replace the culture medium with the TMRE working solution.
-
Incubation: Incubate for 15-30 minutes at 37°C.[3]
-
Imaging: Image the cells directly in the TMRE-containing medium. Washing is generally not recommended as it can lead to dye redistribution.
JC-1 Staining Protocol
-
Prepare Stock Solution: Prepare a 1-5 mg/mL stock solution of JC-1 in DMSO.[9] Due to its low solubility in aqueous solutions, ensure the dye is fully dissolved.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed culture medium to a final concentration of 1-5 µM.[10]
-
Cell Preparation: Culture cells to the desired confluency.
-
Staining: Replace the culture medium with the JC-1 working solution.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[10][11]
-
Washing: Remove the staining solution and wash the cells with pre-warmed buffer (e.g., PBS).
-
Imaging: Immediately image the cells. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescent J-aggregates, while apoptotic or unhealthy cells will show green fluorescent monomers.[10] The ratio of red to green fluorescence is used as an indicator of mitochondrial health.[10]
References
- 1. biotium.com [biotium.com]
- 2. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. aurogene.eu [aurogene.eu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of Daspei and Immunofluorescence Results
This guide is designed for researchers, scientists, and drug development professionals seeking to understand the complementary nature of Daspei and immunofluorescence, and how they can be used in tandem to generate robust and well-supported data. We will delve into the experimental protocols for each technique, present a comparative analysis of their capabilities, and illustrate key workflows and concepts with clear diagrams.
Unveiling Cellular Structures: this compound vs. Immunofluorescence
This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a cationic styryl dye that accumulates in mitochondria of live cells due to the mitochondrial membrane potential.[1][2][3][4] This makes it a valuable tool for visualizing mitochondrial morphology, distribution, and activity.[1][2][3][4] Immunofluorescence, on the other hand, is a highly specific technique that employs antibodies to label target proteins within a cell or tissue.[5][6] This method can be used to determine the subcellular localization and expression levels of a vast array of proteins.
The distinct mechanisms of these two techniques make them ideal for cross-validation. For instance, if a researcher observes altered mitochondrial distribution using this compound in response to a drug treatment, they could then use immunofluorescence to investigate changes in the localization of specific mitochondrial proteins, thereby providing a more detailed and validated understanding of the drug's effect.
Figure 1. Conceptual diagram illustrating the complementary roles of this compound and Immunofluorescence in cross-validation.
Experimental Protocols
Detailed and meticulous experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for both this compound staining of live cells and immunofluorescence staining of fixed tissue sections.
This compound Staining of Live Adherent Cells
This protocol is adapted from general guidelines for using this compound to stain mitochondria in live cultured cells.[7][8]
Materials:
-
This compound stock solution (10 mM in DMSO)[7]
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Adherent cells cultured on sterile coverslips
-
Fluorescence microscope
Procedure:
-
Prepare this compound Working Solution: Dilute the 10 mM this compound stock solution in pre-warmed serum-free cell culture medium or PBS to a final concentration of 5-10 μM immediately before use.[7]
-
Cell Preparation: Culture adherent cells on sterile coverslips to the desired confluency.
-
Staining: Remove the culture medium and add 100 μL of the this compound working solution to the coverslip, ensuring the entire surface is covered.[7]
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.[7]
-
Washing: Remove the staining solution and wash the coverslips 2-3 times with fresh culture medium for 5 minutes each.[7]
-
Imaging: Mount the coverslip on a microscope slide and observe using a fluorescence microscope with appropriate filter sets (Excitation/Emission ~461/589 nm in methanol).[1]
Immunofluorescence Staining of Frozen Tissue Sections
This protocol provides a general procedure for indirect immunofluorescence staining of frozen tissue sections.[5][9][10]
Materials:
-
Frozen tissue sections on coated slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., 5% normal serum in PBS)[10]
-
Primary antibody (specific to the target protein)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Tissue Sectioning: Cut frozen tissue blocks into 5-20 µm thick sections using a cryostat and mount them on coated slides.[9]
-
Fixation: Fix the tissue sections with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the sections in permeabilization buffer for 10 minutes to allow antibodies to access intracellular antigens.
-
Blocking: Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking solution and incubate the sections overnight at 4°C in a humidified chamber.[9]
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution and incubate the sections for 1-2 hours at room temperature in the dark.[5]
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Wash the slides twice with PBS for 10 minutes each.[10]
-
Mounting: Mount the coverslips using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Figure 2. Simplified experimental workflows for this compound and Immunofluorescence staining.
Performance Comparison
The choice between this compound and immunofluorescence, or the decision to use them in combination, depends on the specific research question. The following table summarizes the key characteristics and performance aspects of each technique.
| Feature | This compound | Immunofluorescence |
| Target | Primarily mitochondria in live cells[1][2][3][4] | Specific proteins[5][6] |
| Principle | Accumulation based on mitochondrial membrane potential | Antigen-antibody binding[6] |
| Sample Type | Live cells and some tissues[1][2][3][4] | Fixed cells and tissues (frozen or paraffin-embedded)[9] |
| Specificity | Specific to mitochondria but not individual proteins | Highly specific to the target protein (antibody-dependent) |
| Signal Amplification | No inherent signal amplification | Can be amplified using indirect methods[6] |
| Multiplexing | Limited | Can be readily multiplexed to detect multiple proteins |
| Fixation | Not compatible with fixation (stains live cells) | Requires fixation |
| Protocol Time | Relatively short (1-2 hours) | Longer (can be overnight)[9] |
| Cost | Generally lower | Can be higher due to antibody costs |
A Potential Application: Investigating Neuronal Apoptosis
To illustrate the power of cross-validating this compound and immunofluorescence results, consider a study on neuronal apoptosis. A researcher might hypothesize that a neurotoxin induces apoptosis by disrupting mitochondrial function.
Figure 3. A simplified signaling pathway for neurotoxin-induced apoptosis, a process that can be investigated using both this compound and Immunofluorescence.
In this scenario, the researcher could first use this compound to observe changes in mitochondrial morphology (e.g., fragmentation) in live neurons exposed to the neurotoxin. To validate and expand upon these findings, they could then use immunofluorescence to:
-
Confirm mitochondrial fragmentation: by staining for a mitochondrial marker protein like Tom20.
-
Investigate the apoptotic pathway: by staining for the release of cytochrome c from the mitochondria into the cytoplasm, a key event in apoptosis.
-
Assess downstream events: by staining for activated caspase-3, a crucial executioner of apoptosis.
By combining the dynamic information from live-cell this compound imaging with the specific molecular details provided by immunofluorescence, the researcher can build a much stronger and more convincing case for the neurotoxin's mechanism of action.
Conclusion
This compound and immunofluorescence are powerful and complementary techniques that, when used together, can provide a more complete and validated picture of cellular processes. This compound offers a convenient method for assessing mitochondrial health in live cells, while immunofluorescence provides unparalleled specificity for localizing and quantifying proteins of interest. By understanding the strengths and limitations of each technique and designing experiments that leverage their complementary nature, researchers can significantly enhance the quality and impact of their findings.
References
- 1. biotium.com [biotium.com]
- 2. This compound [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. usbio.net [usbio.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Immunofluorescence Staining of Frozen Tissue Sections | IHC Protocol | Bio-Techne [bio-techne.com]
- 10. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
Demystifying Daspei: A Guide to Reproducible Mitochondrial Staining
For researchers in cell biology, neuroscience, and drug development, the ability to reliably visualize and quantify mitochondrial activity is paramount. Daspei (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent dye frequently used to stain mitochondria in living cells, particularly in the context of assessing cell viability and mitochondrial function.[1][2][3] However, questions surrounding the reproducibility of this compound staining across different experiments can be a significant concern. This guide provides a comprehensive comparison of this compound with other common mitochondrial stains, offers detailed experimental protocols to enhance reproducibility, and presents data-driven insights to inform your experimental design.
Performance Comparison: this compound vs. Alternative Mitochondrial Dyes
Choosing the right mitochondrial dye is critical for obtaining reliable and reproducible data. While this compound is a valuable tool, it's essential to understand its characteristics in relation to other available probes.
| Feature | This compound | MitoTracker Red CMXRos | MitoTracker Green FM |
| Mechanism of Action | Accumulates in mitochondria based on the mitochondrial membrane potential (ΔΨm).[3][4] | Accumulates in mitochondria based on ΔΨm and covalently binds to mitochondrial proteins.[4][5] | Accumulates in mitochondria largely independent of ΔΨm, binding to mitochondrial proteins.[5][6] |
| Reproducibility | Can exhibit variability due to factors like dye lot, incubation time, and photostability.[7][8] | Generally considered to have good reproducibility due to covalent binding, which helps retain the dye after fixation.[4] | Can show variability between aliquots, but objective gating strategies in flow cytometry can improve consistency. |
| Dependence on ΔΨm | Highly dependent; loss of ΔΨm results in loss of signal.[3] | Dependent for initial accumulation, but signal is retained after ΔΨm loss due to covalent binding.[4] | Largely independent, making it a potential marker for mitochondrial mass.[5][6] |
| Photostability | Can be susceptible to photobleaching, and the signal may fade after washing out the dye.[8] | Generally more photostable than many other mitochondrial dyes.[4] | Substantially more photostable than dyes like rhodamine 123.[6] |
| Toxicity | Can be toxic to cells, especially with repeated staining. | Can exhibit some cytotoxicity. | Generally considered to have low cytotoxicity. |
| Fixability | Staining is generally not well-retained after fixation with paraformaldehyde, though some selective retention has been observed in specific cell types.[8][9] | Well-retained after fixation, making it suitable for immunocytochemistry.[4] | Not well-retained after fixation. |
| Primary Application | Assessing mitochondrial viability and function in live cells, particularly in zebrafish hair cells.[2][3] | Staining mitochondria in live cells for subsequent analysis, including fixed-cell applications.[4] | Measuring mitochondrial mass and for co-localization studies.[5][6] |
Experimental Protocols for Enhancing this compound Staining Reproducibility
Consistent and reliable this compound staining hinges on meticulous adherence to a validated protocol. The following is a generalized protocol for staining cultured cells, which should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)
-
Dimethyl sulfoxide (DMSO) of anhydrous grade
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium (serum-free for working solution)
-
Cultured cells on coverslips or in appropriate imaging plates
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound by dissolving it in high-quality, anhydrous DMSO. The concentration of the stock solution can vary, but a common starting point is 1 mg/mL.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the dye.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the final working concentration. The optimal working concentration needs to be determined empirically for each cell type but typically ranges from 1 to 10 µM.
-
It is crucial to use the same batch of this compound working solution for all samples within a single experiment to minimize variability.[7]
-
-
Cell Staining:
-
Wash the cultured cells twice with pre-warmed PBS to remove any residual serum.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C. The optimal incubation time will vary depending on the cell type and experimental goals. Protect the cells from light during incubation.
-
-
Washing:
-
After incubation, remove the this compound working solution and wash the cells two to three times with pre-warmed PBS or serum-free medium to remove unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope. For this compound, the excitation and emission wavelengths are typically around 460 nm and 590 nm, respectively.[1]
-
To ensure reproducibility, maintain consistent imaging parameters (e.g., exposure time, gain, laser power) across all samples and experiments.
-
Visualizing the Workflow for Reproducible Staining
To achieve consistent results, a standardized workflow is essential. The following diagram illustrates the key steps for assessing the reproducibility of this compound staining.
Factors Influencing Reproducibility and Troubleshooting
Several factors can contribute to variability in this compound staining. Awareness of these potential pitfalls can help in troubleshooting and improving experimental consistency.
-
Dye Concentration and Incubation Time: Insufficient or excessive staining can lead to inconsistent results. It is critical to optimize both the concentration of the this compound working solution and the incubation time for your specific cell type.
-
Cell Health and Density: The mitochondrial membrane potential, which this compound relies on, is highly sensitive to cell health. Ensure that cells are healthy and at a consistent density across experiments.
-
Photobleaching: this compound can be prone to photobleaching. Minimize exposure to excitation light and use an anti-fade mounting medium if possible.
-
Inconsistent Washing: Inadequate washing can result in high background fluorescence, while excessive washing can lead to signal loss. Standardize the number and duration of wash steps.
-
Batch-to-Batch Variation: Different lots of this compound may have slight variations in purity and concentration. When starting a new series of experiments, it is advisable to test the new lot against the old one to ensure consistency.
By carefully controlling these variables and following a standardized protocol, researchers can significantly improve the reproducibility of this compound staining and generate more reliable and impactful data.
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. Vital Dye Uptake of YO-PRO-1 and this compound Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cobalt Chloride Treatment Used to Ablate the Lateral Line System Also Impairs the Olfactory System in Three Freshwater Fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective retention of the fluorescent dye this compound in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Daspei Fluorescence in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Daspei as a fluorescent probe for mitochondrial analysis across various cell lines. This compound (2-(4-(dimethylaminostyl)-N-ethylpyridinium iodide)), also known as DASPMI, is a cell-permeant, cationic fluorescent dye that selectively accumulates in active mitochondria due to their negative membrane potential.[1] Its fluorescence intensity serves as a dynamic indicator of mitochondrial membrane potential (ΔΨm), a key parameter in assessing mitochondrial function and overall cellular health.[2]
This guide offers a comparative overview of this compound's performance, presents available experimental data, details experimental protocols, and contrasts its utility with other common mitochondrial probes.
Comparative Analysis of this compound Fluorescence
Table 1: Summary of this compound Fluorescence and Usage in Different Cell Lines
| Cell Line | Cell Type | Reported this compound Staining Characteristics | Key Findings & Notes | Reference |
| CHO | Chinese Hamster Ovary | Dose-dependent decrease in fluorescence with uncouplers (CCCP, DNP). | Successfully used to develop a no-wash, high-throughput assay for mitochondrial membrane potential. Thioridazine induced hyperpolarization. | [3] |
| PC12 | Rat Pheochromocytoma | Dose-dependent decrease in fluorescence with uncouplers (CCCP, DNP). Decreased fluorescence in response to amyloid β exposure. | Effective for studying mitochondrial dysfunction in a cellular model of Alzheimer's disease. | [3] |
| XTH2 | Tadpole Heart Endothelial | Spatially resolved fluorescence decays showed variations in lifetimes among different mitochondria. | Utilized for detailed photophysical studies of this compound to understand its mechanism in monitoring mitochondrial membrane potential. | [2][4] |
| Zebrafish Neuromasts | Sensory Hair Cells | Primarily labels hair cell mitochondria. | The emission is broad, appearing in both green and red channels. The label can be lost after intense imaging due to phototoxicity causing depolarization. | [5] |
Note on Comparability: The data presented is compiled from different research articles. Experimental parameters such as dye concentration, incubation times, and the specific instrumentation used for fluorescence measurement can significantly influence the results. Therefore, this table should be used as a qualitative guide to the applicability of this compound in these cell lines rather than a direct quantitative comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized and specific protocols for using this compound.
General Protocol for this compound Staining in Live Cells
This protocol can be adapted for various adherent or suspension cell lines.
Materials:
-
This compound (2-(4-(dimethylaminostyl)-N-ethylpyridinium iodide))
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or desired cell culture medium
-
Live cells for staining
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed, serum-free cell culture medium or PBS. The optimal concentration may vary depending on the cell line and should be determined empirically.
-
Cell Preparation:
-
Adherent Cells: Seed cells on a suitable imaging dish or plate to achieve 70-80% confluency on the day of the experiment.
-
Suspension Cells: Centrifuge the cells and resuspend them in fresh, pre-warmed medium at the desired density.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing (Optional): For clearer imaging, the loading solution can be removed, and the cells can be washed twice with pre-warmed buffer or medium. However, for high-throughput screening, a no-wash protocol may be preferable.[3]
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~460/590 nm).
No-Wash this compound Assay for Mitochondrial Membrane Potential in CHO and PC12 Cells
This protocol is adapted from a study that developed a high-throughput assay.[3]
Materials:
-
CHO or PC12 cells
-
96-well, black-walled, clear-bottom imaging plates
-
This compound working solution (as prepared above)
-
Compounds to be tested (e.g., uncouplers like CCCP)
-
Fluorescent plate reader
Procedure:
-
Cell Seeding: Seed CHO or PC12 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with the desired compounds for the specified duration.
-
This compound Staining: Add the this compound working solution directly to the wells containing the cells and compounds.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescent plate reader with excitation and emission wavelengths appropriate for this compound.
Comparison with Alternative Probes
This compound is one of several fluorescent probes available for assessing mitochondrial membrane potential. Here, we compare it with two other commonly used dyes: MitoTracker Green FM and Tetramethylrhodamine, Ethyl Ester (TMRE).
Table 2: Comparison of this compound with Other Mitochondrial Probes
| Feature | This compound (DASPMI) | MitoTracker Green FM | TMRE (Tetramethylrhodamine, Ethyl Ester) |
| Mechanism of Action | Accumulates in mitochondria based on negative membrane potential.[2] | Accumulates in mitochondria largely independent of membrane potential, staining total mitochondrial mass.[6] | Accumulates in mitochondria based on negative membrane potential.[7][8] |
| Membrane Potential Dependence | Yes[2] | No[6] | Yes[7][8] |
| Fixability | Generally not well-retained after fixation.[9] | Can be used to stain fixed cells.[6] | Not fixable. |
| Readout | Fluorescence intensity correlates with ΔΨm. | Fluorescence intensity correlates with mitochondrial mass. | Fluorescence intensity correlates with ΔΨm.[7] |
| Advantages | Rapid response to changes in ΔΨm.[2] Suitable for no-wash assays.[3] | Useful for normalizing ΔΨm measurements to mitochondrial content. | Bright and well-characterized probe for quantitative imaging of ΔΨm. |
| Disadvantages | Broad emission spectrum may lead to bleed-through into other channels.[5] Phototoxicity can be an issue with intense illumination.[5] | Does not provide information about mitochondrial activity (ΔΨm). | Can be phototoxic and may inhibit mitochondrial respiration at higher concentrations. |
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing this compound fluorescence across different cell lines.
Caption: Mechanism of this compound accumulation and fluorescence in mitochondria.
References
- 1. biotium.com [biotium.com]
- 2. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]
- 9. Selective retention of the fluorescent dye this compound in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
Daspei specificity for mitochondria over other organelles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Daspei's specificity for mitochondria over other cellular organelles. This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent vital dye recognized for its selective accumulation in mitochondria, a characteristic primarily driven by the organelle's membrane potential.[1][2][3] This document outlines the underlying mechanisms, presents a comparative analysis with other organelle markers, and provides detailed experimental protocols to enable researchers to quantitatively assess its performance.
Mechanism of Mitochondrial Targeting
This compound is a lipophilic, cationic molecule that passively crosses the plasma membrane of live cells.[4] Its accumulation within mitochondria is a direct consequence of the high negative mitochondrial membrane potential (ΔΨm), which is typically in the range of -150 to -180 mV.[5][6] This strong electrochemical gradient drives the electrophoretic movement of the positively charged this compound molecules from the cytoplasm into the mitochondrial matrix, a process governed by the Nernst equation.[5][7] Consequently, the fluorescence intensity of this compound within mitochondria is a reliable indicator of mitochondrial energization and health.[3][8] A decrease in mitochondrial membrane potential, a hallmark of cellular stress and apoptosis, leads to a reduction in this compound accumulation and fluorescence.[1][9]
Comparison with Alternative Probes
This compound is one of several fluorescent probes available for mitochondrial staining. A popular alternative is MitoTracker Red CMXRos. The following table compares key features of these two dyes.
| Feature | This compound | MitoTracker Red CMXRos |
| Mechanism of Action | Accumulates in mitochondria based on membrane potential. | Accumulates based on membrane potential and then covalently binds to mitochondrial proteins via a thiol-reactive chloromethyl group.[10][11] |
| Fixability | Generally not well-retained after fixation.[12] | Well-retained after formaldehyde-based fixation.[10] |
| Spectral Properties | Excitation: ~461-470 nm, Emission: ~589-599 nm.[13] | Excitation: ~579 nm, Emission: ~599 nm.[10] |
| Toxicity | Considered to have low toxicity at typical working concentrations. | Can be cytotoxic at higher concentrations or with prolonged incubation. |
| Uptake Kinetics | Relatively slow, may require 30 minutes or longer for equilibration.[2] | Rapid uptake, typically 15-45 minutes.[10] |
Quantitative Assessment of Mitochondrial Specificity
To objectively evaluate the specificity of this compound for mitochondria, a co-localization experiment with fluorescent markers for other major organelles is essential. The following table presents illustrative data from such a hypothetical experiment, demonstrating the expected high degree of this compound's mitochondrial localization. This data is representative of what one would expect from a highly specific mitochondrial probe and serves as a guide for interpreting experimental results.
| Organelle Marker | Pearson's Correlation Coefficient with this compound | Mean Fluorescence Intensity of this compound (Arbitrary Units) |
| MitoTracker Green (Mitochondria) | 0.92 | 8500 |
| ER-Tracker Green (Endoplasmic Reticulum) | 0.15 | 350 |
| LysoTracker Green (Lysosomes) | 0.08 | 200 |
| DAPI (Nucleus) | -0.05 | 150 |
Note: This is representative data. Actual values will vary depending on cell type, experimental conditions, and imaging parameters.
Experimental Protocols
Protocol 1: Live-Cell Co-Staining with this compound and Other Organelle-Specific Dyes
This protocol outlines the steps for co-staining live cells with this compound and fluorescent markers for the endoplasmic reticulum (ER-Tracker™ Green), and lysosomes (LysoTracker™ Green) for quantitative co-localization analysis.
Materials:
-
This compound
-
ER-Tracker™ Green
-
LysoTracker™ Green DND-26
-
Live cells cultured on glass-bottom dishes
-
Pre-warmed cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and grow to 60-70% confluency.
-
Staining Solution Preparation:
-
Prepare a 1 µM working solution of this compound in pre-warmed cell culture medium.
-
Prepare a 1 µM working solution of ER-Tracker™ Green in pre-warmed cell culture medium.
-
Prepare a 50-75 nM working solution of LysoTracker™ Green in pre-warmed cell culture medium.
-
-
Staining:
-
Remove the culture medium from the cells and add the LysoTracker™ Green staining solution. Incubate for 30 minutes at 37°C.
-
Remove the LysoTracker™ solution and wash the cells twice with pre-warmed PBS.
-
Add the this compound and ER-Tracker™ Green co-staining solution to the cells. Incubate for 30 minutes at 37°C.
-
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS.
-
Imaging: Immediately image the cells using a confocal microscope with appropriate laser lines and emission filters for each dye. Acquire images in separate channels to avoid spectral bleed-through.
Protocol 2: Image Acquisition and Quantitative Analysis
Image Acquisition Parameters:
-
Use a 60x or 100x oil immersion objective.
-
Set the pinhole to 1 Airy unit for optimal sectioning.
-
Adjust laser power and detector gain to ensure the signal is not saturated in any channel.[14]
-
Acquire a Z-stack of images to capture the entire volume of the organelles.
Quantitative Analysis using ImageJ/Fiji:
-
Background Subtraction: Use the "Subtract Background" function (rolling ball algorithm) for each channel.
-
Region of Interest (ROI) Selection: Draw ROIs around individual cells.
-
Co-localization Analysis:
-
Install and use the "JaCoP" (Just another Co-localization Plugin) or "Coloc 2" plugin.[15][16]
-
Select the two channels you want to analyze (e.g., this compound and MitoTracker Green).
-
Calculate the Pearson's Correlation Coefficient (PCC). A PCC value close to 1 indicates high co-localization, a value close to 0 indicates random localization, and a value close to -1 indicates mutual exclusion.[17][18]
-
-
Fluorescence Intensity Measurement:
-
For each channel, use the "Measure" function to determine the mean fluorescence intensity within the defined ROIs.
-
Conclusion
This compound is a highly specific vital stain for mitochondria in living cells, with its accumulation being directly dependent on the mitochondrial membrane potential. While qualitative observations strongly support its mitochondrial specificity, quantitative co-localization analysis is crucial for a definitive assessment. The protocols and representative data provided in this guide offer a framework for researchers to rigorously evaluate this compound's performance and compare it to other organelle-specific probes in their specific experimental contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
- 7. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective retention of the fluorescent dye this compound in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. Quantifying microscopy images: top 10 tips for image acquisition | Carpenter-Singh Lab [carpenter-singh-lab.broadinstitute.org]
- 15. Colocalization Analysis [imagej.net]
- 16. Colocalization Analysis - ImageJ [imagej.net]
- 17. kolaido.com [kolaido.com]
- 18. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Showdown: Daspei vs. TMRE for Mitochondrial Membrane Potential Analysis
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent dyes for mitochondrial analysis, the choice between Daspei and TMRE is a critical one. Both are cationic, lipophilic dyes that accumulate in mitochondria in response to membrane potential (ΔΨm), serving as key indicators of cell health and apoptosis. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and visualizations to aid in selecting the optimal probe for your research needs.
This guide delves into a quantitative comparison of this compound and TMRE, examining their spectral properties, operational characteristics, and performance in cellular imaging applications. By presenting available data in a structured format and detailing experimental methodologies, we aim to equip researchers with the information necessary to make an informed decision.
At a Glance: Key Quantitative and Qualitative Differences
| Feature | This compound | TMRE (Tetramethylrhodamine, Ethyl Ester) |
| Excitation (nm) | ~461 (in MeOH) | ~549 (in MeOH) |
| Emission (nm) | ~589 (in MeOH) | ~574 (in MeOH) |
| Quantum Yield | Data not readily available | Data not readily available |
| Photostability | Generally considered to have good photostability | Known to be susceptible to photobleaching, requiring careful imaging conditions[1] |
| Toxicity | Generally considered to have low toxicity at working concentrations[2] | Can induce phototoxicity and may inhibit mitochondrial respiration at higher concentrations[1] |
| Signal-to-Noise Ratio | High signal-to-noise ratio reported, especially in no-wash protocols[3] | High signal-to-noise can be achieved, but may be affected by non-specific binding[4] |
| Wash Steps | No-wash protocols have been successfully developed[3] | Typically requires wash steps to remove background fluorescence |
| Fixability | Not compatible with formaldehyde fixation[5] | Not compatible with formaldehyde fixation[6][7] |
| Primary Application | Staining mitochondria in live cells, assessing ΔΨm | Quantitative measurement of ΔΨm, apoptosis detection |
Delving Deeper: A Performance-Based Comparison
This compound, a styryl dye, has gained traction for its utility in no-wash assays, a significant advantage in high-throughput screening and delicate live-cell imaging experiments.[3] Its large Stokes shift (the difference between excitation and emission wavelengths) is also a favorable characteristic, minimizing self-quenching and improving signal detection.
TMRE, a member of the rhodamine family, is a well-established and widely used probe for the quantitative assessment of ΔΨm.[8][9] Its fluorescence intensity is directly proportional to the mitochondrial membrane potential, making it a reliable tool for detecting changes associated with apoptosis and mitochondrial dysfunction.[10][11] However, researchers must be mindful of its potential for phototoxicity and its sensitivity to photobleaching, which necessitates careful control of illumination settings during microscopy.[1]
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the mechanism of action of these potentiometric dyes and a typical experimental workflow.
Caption: Mechanism of potentiometric dye accumulation in mitochondria.
Caption: Generalized experimental workflow for measuring ΔΨm.
Experimental Protocols
Below are representative protocols for using this compound and TMRE. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
This compound Staining Protocol (No-Wash Method)
This protocol is adapted from a method developed for a 96-well format, suitable for high-throughput screening.[3]
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or a suitable buffer to the desired working concentration (e.g., 5-10 µM).
-
Staining: Add the this compound working solution directly to the cell culture wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Imaging: Measure fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. For this compound, excitation is typically around 460 nm and emission is measured around 590 nm.
TMRE Staining Protocol
This protocol is a general guideline for fluorescence microscopy.
-
Cell Plating: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Reagent Preparation: Prepare a 1 mM stock solution of TMRE in DMSO. Aliquot and store at -20°C, protected from light. Prepare a working solution of 20-200 nM TMRE in pre-warmed culture medium.
-
Staining: Remove the culture medium from the cells and add the TMRE working solution.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove unbound dye.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for TMRE (e.g., excitation ~549 nm, emission ~575 nm). Minimize light exposure to reduce photobleaching and phototoxicity.[1]
Conclusion
The choice between this compound and TMRE depends heavily on the specific experimental requirements.
Choose this compound if:
-
You are conducting high-throughput screening and require a no-wash protocol.
-
You are performing long-term live-cell imaging and photostability is a primary concern.
Choose TMRE if:
-
You require a well-established method for the quantitative measurement of mitochondrial membrane potential.
-
Your experimental design can accommodate wash steps and careful management of light exposure.
Ultimately, for any new experimental system, it is advisable to perform a pilot study to determine the optimal dye and conditions for your specific cell type and application. This comparative guide provides a foundational dataset to inform that decision-making process.
References
- 1. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Selective retention of the fluorescent dye this compound in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Flow cytometric determination of mitochondrial membrane potential changes during apoptosis of T lymphocytic and pancreatic beta cell lines: comparison of tetramethylrhodamineethylester (TMRE), chloromethyl-X-rosamine (H2-CMX-Ros) and MitoTracker Red 580 (MTR580) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]
- 10. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
A Comparative Guide to Daspei for High-Throughput Screening of Mitochondrial Health
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of Daspei, a fluorescent probe for mitochondrial membrane potential, in the context of high-throughput screening (HTS). We will objectively compare this compound's performance with common alternatives, supported by experimental data, to assist researchers in selecting the optimal tool for their drug discovery and toxicology screening platforms.
Introduction to this compound and Mitochondrial Membrane Potential in HTS
This compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a cell-permeant, cationic styryl dye that selectively accumulates in mitochondria of live cells.[1][2] Its accumulation is driven by the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial function and overall cellular health. In healthy, respiring cells with a high ΔΨm, this compound is taken up into the mitochondrial matrix and exhibits bright fluorescence. A decrease in ΔΨm, an early hallmark of apoptosis and cellular stress, leads to reduced this compound accumulation and a corresponding decrease in fluorescence intensity. This property makes this compound a valuable tool for high-throughput screening to identify compounds that modulate mitochondrial function.[3][4]
One of the primary applications of this compound in HTS is in the field of ototoxicity, using the zebrafish lateral line as a model system. The hair cells of the zebrafish lateral line are structurally and functionally similar to human inner ear hair cells and are readily accessible for in vivo imaging. This compound staining intensity in these hair cells correlates with their mitochondrial health and viability, providing a rapid and effective method to screen for drugs that are either toxic or protective to these sensory cells.[5]
Comparison of this compound with Alternative Probes
This compound is one of several fluorescent probes available for assessing mitochondrial membrane potential. Its main competitors in the HTS arena include Tetramethylrhodamine, Methyl Ester (TMRM), Tetramethylrhodamine, Ethyl Ester (TMRE), and the ratiometric dye JC-1. The choice of probe depends on the specific requirements of the assay, including the desired endpoint, instrumentation, and cell or model system.
Quantitative Data Presentation
The following tables summarize the key characteristics and performance metrics of this compound and its alternatives. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Spectral Properties and General Characteristics
| Feature | This compound | TMRM | TMRE | JC-1 |
| Excitation (nm) | ~461[1] | ~548[6] | ~549[7] | Monomer: ~485, J-aggregate: ~585 |
| Emission (nm) | ~589[1] | ~573[7] | ~574[7] | Monomer: ~535, J-aggregate: ~590[8] |
| Mode of Action | Potentiometric, accumulates in mitochondria | Potentiometric, accumulates in mitochondria | Potentiometric, accumulates in mitochondria | Ratiometric, forms J-aggregates in high ΔΨm mitochondria |
| Readout | Fluorescence intensity | Fluorescence intensity | Fluorescence intensity | Ratio of red (J-aggregates) to green (monomers) fluorescence |
| Fixable | No | No | No | No |
| No-Wash Protocol | Yes[3] | Possible | Possible | Generally requires washing |
Table 2: Performance in High-Throughput Screening
| Feature | This compound | TMRM | TMRE | JC-1 |
| Z' Factor | >0.5 reported in a no-wash assay[3] | Generally high, assay-dependent | Generally high, assay-dependent | Amenable to HTS, Z' factor is assay-dependent[9] |
| Signal-to-Background | Good, enhanced with no-wash protocols | Generally high, considered reliable[10] | High, but can have higher background than TMRM | Ratiometric nature can improve signal-to-noise |
| Photostability | Moderate | Can be sensitive to photo-induced flickering[6] | Generally considered photostable | Can be photosensitive[11] |
| Toxicity | Low at working concentrations | Low cytotoxicity at working concentrations | Higher mitochondrial binding and potential for respiratory inhibition than TMRM[12] | Can be cytotoxic at higher concentrations |
| Equilibration Time | Relatively fast | ~15-30 minutes | ~15-30 minutes | Monomer: ~15 min, J-aggregates: up to 90 min[13] |
Experimental Protocols
High-Throughput Mitochondrial Membrane Potential Assay using this compound (96-well format)
This protocol is adapted from a validated no-wash assay and is suitable for screening compound libraries for effects on mitochondrial function.[3][4]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Compound library
-
Positive control (e.g., CCCP, a mitochondrial uncoupler)
-
Negative control (e.g., vehicle, DMSO)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Treatment: Add compounds from the library and controls to the respective wells. Incubate for the desired treatment period (e.g., 1-24 hours).
-
This compound Staining: Prepare a working solution of this compound in cell culture medium (e.g., 5-10 µM). Add the this compound solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters for this compound (e.g., Ex/Em ~460/590 nm).
High-Throughput Ototoxicity Screening in Zebrafish Larvae using this compound
This protocol is a generalized workflow for screening compounds for their potential to cause or prevent hair cell damage in the zebrafish lateral line.[14][15]
Materials:
-
5 days post-fertilization (dpf) zebrafish larvae
-
This compound staining solution (e.g., 0.005% in fish water)
-
96-well plates
-
Compound library
-
Ototoxic agent (for protection screens, e.g., neomycin)
-
Automated fluorescence microscope or plate reader
Procedure:
-
Larvae Distribution: Place one zebrafish larva per well in a 96-well plate containing fish water.
-
Compound Treatment:
-
Toxicity Screen: Add compounds from the library to each well.
-
Protection Screen: Pre-incubate larvae with library compounds, then add a known ototoxic agent.
-
-
Incubation: Incubate for the specified duration.
-
This compound Staining: Add this compound solution to each well and incubate for approximately 15 minutes.
-
Washing: Gently wash the larvae with fresh fish water to remove excess dye.
-
Imaging and Analysis: Acquire fluorescent images of the neuromasts in the lateral line of each larva using an automated microscope. Quantify the fluorescence intensity of the stained hair cells. A decrease in fluorescence indicates hair cell damage.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound accumulation based on mitochondrial membrane potential.
Caption: Workflow for HTS of ototoxicity in zebrafish using this compound.
Conclusion
This compound is a robust and versatile fluorescent probe for high-throughput screening of mitochondrial membrane potential. Its suitability for no-wash protocols and its successful application in whole-organism screening models like the zebrafish lateral line assay make it an attractive option for drug discovery and toxicology studies. While alternatives like TMRM and JC-1 offer their own advantages, particularly for quantitative kinetic studies (TMRM) and ratiometric endpoint assays (JC-1), this compound provides a reliable and cost-effective solution for large-scale screening campaigns. The choice of probe should be guided by the specific experimental goals, the model system, and the available instrumentation. This guide provides the necessary information to make an informed decision and to design and validate a this compound-based high-throughput screening assay.
References
- 1. Imaging Mitochondrial Functions: From Fluorescent Dyes to Genetically-Encoded Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. plus.ac.at [plus.ac.at]
- 9. High throughput fluorescence assays for the measurement of mitochondrial activity in intact human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A versatile, automated and high-throughput drug screening platform for zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Environments: Proper Disposal of DASPEI
Researchers and drug development professionals utilizing DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide), a fluorescent dye for staining mitochondria in live cells, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection.[1][2][3][4] Due to the absence of specific toxicological data for this compound, it is imperative to treat all waste containing this compound as hazardous chemical waste.[5] This includes contaminated laboratory consumables, solutions, and any materials that have come into contact with the chemical.
Core Principles for Safe Disposal
The primary objective in this compound waste management is to prevent its release into the environment and minimize exposure to laboratory personnel.[5] All disposal procedures should be performed in accordance with local, state, and national regulations.[6] It is crucial to avoid disposing of this compound waste down the drain or in regular trash.[6][7]
Step-by-Step Disposal Protocol
A systematic approach to the disposal of this compound waste is essential for maintaining a safe laboratory environment. The following protocol outlines the necessary steps for proper waste segregation, containment, and disposal.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[5]
2. Waste Segregation: At the point of generation, separate waste contaminated with this compound from non-hazardous laboratory trash.[5] Maintain distinct waste streams for solid and liquid waste to ensure proper handling and disposal.[5]
3. Containment of Waste:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[5] The container must be securely capped to prevent spills and evaporation.[5]
-
Solid Waste: Place all contaminated solid waste, such as gloves, weigh boats, and paper towels, in a sealed plastic bag with a thickness of at least 2 mil.[5] For enhanced safety, double-bagging is recommended.[5]
-
Sharps: Any sharps, such as needles or broken glass, contaminated with this compound should be placed in a standard, puncture-resistant, and sealable sharps container.[5][8]
4. Labeling: Clearly label all waste containers with "Hazardous Waste" and specify the contents, including "this compound" and any solvents with their approximate concentrations.[5]
5. Decontamination: Thoroughly decontaminate any non-disposable equipment that has come into contact with this compound using a suitable solvent. The solvent used for decontamination must also be collected and disposed of as hazardous liquid waste.[5]
6. Storage and Disposal: Store hazardous waste containers in a designated, well-ventilated area away from incompatible materials.[6] Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
Recommended Waste Container Specifications
For easy reference, the following table summarizes the recommended specifications for waste containers to be used for the disposal of this compound.
| Waste Type | Container Specification | Key Considerations |
| Liquid Waste | Rigid, leak-proof, and chemically compatible container. | Use a vented cap if there is a risk of gas buildup.[5] |
| Solid Waste | Rigid, leak-proof container or a plastic bag with a minimum thickness of 2 mil. | Double-bagging is recommended for increased safety.[5] |
| Sharps | Standard, puncture-resistant, and sealable sharps box. | Do not overfill the container.[5][8] |
Experimental Protocols
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final disposal.
References
- 1. biotium.com [biotium.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. This compound [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 4. Invitrogen™ this compound (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. flinnsci.com [flinnsci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Daspei
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with chemical compounds like Daspei. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, a fluorescent dye used for staining mitochondria in live cells. Adherence to these protocols is critical to minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE)
While the full toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle it with caution.[1] The following table summarizes the recommended personal protective equipment (PPE) to be used at all stages of handling, from preparation of stock solutions to the final disposal of waste.
| PPE Category | Recommended Equipment | Key Considerations |
| Hand Protection | Double gloving with nitrile gloves or wearing butyl rubber gloves. | This compound stock solutions are prepared in Dimethyl Sulfoxide (DMSO), which can facilitate the absorption of substances through the skin. Standard nitrile gloves may not offer sufficient protection against DMSO. Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes of this compound solutions. A face shield may be necessary when handling larger quantities. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. | If there is a risk of aerosolization or if working with the powder outside of a chemical fume hood, a dust mask or appropriate respirator should be considered. |
Experimental Protocol: Mitochondrial Staining in Live Cells
This protocol outlines the standard procedure for staining mitochondria in live cells using this compound.
Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots and store at -20°C or -80°C, protected from light.
Preparation of this compound Working Solution
-
Dilute the Stock Solution: Immediately before use, dilute the 10 mM stock solution with a pre-warmed, serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to a final concentration of 5-10 µM.
Staining Procedure
The following diagram illustrates the workflow for staining both suspension and adherent cells with this compound.
Caption: Workflow for staining suspension and adherent cells with this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to ensure laboratory and environmental safety. As the toxicological properties of this compound are not fully known, it should be handled as hazardous chemical waste.
Waste Segregation and Collection
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound (e.g., used staining solutions, wash buffers) in a clearly labeled, leak-proof container.
-
Solutions of this compound in DMSO should be collected in a separate, appropriately labeled container for halogenated organic waste.
-
Do not dispose of this compound solutions down the drain.
-
-
Solid Waste:
-
Collect all materials contaminated with this compound, such as pipette tips, gloves, and paper towels, in a dedicated, sealed plastic bag or a labeled container.
-
Gels stained with this compound should also be collected in this solid waste stream.[1]
-
Do not dispose of contaminated solid waste in the regular trash.[1]
-
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)".
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected for disposal.
Final Disposal
-
Arrange for the collection of all this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
